Product packaging for Risarestat(Cat. No.:CAS No. 79714-31-1)

Risarestat

Cat. No.: B1679341
CAS No.: 79714-31-1
M. Wt: 323.4 g/mol
InChI Key: CRPGRUONUFDYBG-UHFFFAOYSA-N
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Description

Risarestat is a thiazolidinone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO4S B1679341 Risarestat CAS No. 79714-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-3-5-6-9-21-12-8-7-11(10-13(12)20-4-2)14-15(18)17-16(19)22-14/h7-8,10,14H,3-6,9H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPGRUONUFDYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048796
Record name Risarestat
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Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79714-31-1
Record name Risarestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79714-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Risarestat [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RISARESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I9DQB98QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Risarestat: A Technical Deep Dive into Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of Risarestat, an aldose reductase inhibitor investigated for the treatment of diabetic complications. It delves into the biochemical rationale for targeting aldose reductase, the experimental methodologies employed to identify and characterize inhibitors, and the key signaling pathways implicated in the pathological effects of aldose reductase activity. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering insights into the scientific journey of an aldose reductase inhibitor from concept to clinical investigation.

Introduction: The Rationale for Aldose Reductase Inhibition

Diabetes mellitus is characterized by chronic hyperglycemia, which drives the development of debilitating long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts. A key enzymatic pathway implicated in the pathogenesis of these complications is the polyol pathway. Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway.

The first and rate-limiting enzyme in this pathway is aldose reductase (AR), a member of the aldo-keto reductase superfamily.[1] AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH). The accumulation of sorbitol within cells, where it does not readily diffuse across membranes, leads to osmotic stress.[3] This osmotic imbalance, coupled with the depletion of NADPH and the generation of reactive oxygen species (ROS), contributes significantly to cellular damage and the progression of diabetic complications.[2][4] Therefore, inhibiting aldose reductase has been a major therapeutic strategy to prevent or mitigate these complications. This compound (also known as CT-112) emerged from these efforts as a potent aldose reductase inhibitor.[5][6]

The Discovery and Preclinical Evaluation of this compound

This compound was developed by Takeda Pharmaceutical Co., Ltd. with the aim of treating diabetic complications.[5] The discovery process involved screening chemical libraries for compounds with potent inhibitory activity against aldose reductase, followed by extensive preclinical evaluation to assess efficacy and safety.

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data from preclinical studies of this compound.

ParameterValue/ResultSpecies/ModelReference
In Vitro Activity
Aldose Reductase InhibitionPotent inhibitor (specific IC50 values not publicly detailed but implied by in vivo efficacy)N/A[7]
In Vivo Efficacy
Dulcitol AccumulationDose-dependent inhibition of dulcitol accumulation in the lens.Galactose-fed rats[8]
Corneal SensitivitySignificant improvement from 5.36 to 1.37 g/mm².Diabetic patients[9]
Corneal Epithelial CellsSignificant decrease in the anterior surface area of superficial cells from a mean of 881 to 728 µm².Diabetic patients[9]
Axon and MitochondriaPrevention of degeneration in corneal nerves.Diabetic rats[6]
Ocular PenetrationPeaks in corneal epithelium, stroma, endothelium, and aqueous humor at 30 minutes post-instillation.Rabbits[8]
Lens PenetrationDetectable in the lens for up to 24 hours, with a peak concentration at 2 hours post-instillation.Rabbits[8]

Experimental Protocols

This section details the general methodologies used in the discovery and evaluation of aldose reductase inhibitors like this compound.

Aldose Reductase Inhibition Assay (In Vitro)

This assay is fundamental to identifying and characterizing potential ARIs.

Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit aldose reductase activity.

Materials:

  • Purified or recombinant aldose reductase (e.g., from rat lens, human placenta)

  • NADPH (cofactor)

  • Substrate (e.g., DL-glyceraldehyde, glucose)

  • Test compound (this compound)

  • Phosphate buffer (e.g., 0.1 M, pH 6.2)

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing phosphate buffer, NADPH, and the test compound at various concentrations.

  • The enzyme (aldose reductase) is added to the mixture and pre-incubated.

  • The reaction is initiated by the addition of the substrate.

  • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Galactose-Fed Rat Model for Cataractogenesis (In Vivo)

This animal model is commonly used to evaluate the efficacy of ARIs in preventing diabetic cataracts.

Objective: To assess the in vivo efficacy of this compound in preventing or delaying the formation of sugar-induced cataracts.

Procedure:

  • Young rats are fed a diet high in galactose (e.g., 50% galactose). Galactose is used as it is more rapidly converted to its polyol (galactitol or dulcitol) by aldose reductase, accelerating cataract formation.

  • A treatment group receives the test compound (e.g., topical ophthalmic solution of this compound) at specified doses and frequencies. A control group receives a vehicle solution.

  • The development of cataracts is monitored regularly using a slit-lamp microscope. Cataract progression is typically scored based on the degree of lens opacity.

  • At the end of the study, lenses can be dissected to measure the concentration of dulcitol using techniques like gas chromatography to confirm the inhibition of the polyol pathway.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving aldose reductase and a typical workflow for the discovery of aldose reductase inhibitors.

Aldose_Reductase_Signaling_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol_pathway Polyol Pathway cluster_cellular_stress Cellular Stress & Signaling cluster_complications Diabetic Complications High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose SDH Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Aldose Reductase Aldose Reductase PKC Activation Protein Kinase C Activation Aldose Reductase->PKC Activation regulates NF-kB Activation NF-κB Activation Aldose Reductase->NF-kB Activation regulates SDH Sorbitol Dehydrogenase NADPH NADPH NADP+ NADP+ NADPH->NADP+ Oxidative Stress\n(ROS Production) Oxidative Stress (ROS Production) NADP+->Oxidative Stress\n(ROS Production) Cataracts Cataracts Osmotic Stress->Cataracts Neuropathy Neuropathy Oxidative Stress\n(ROS Production)->Neuropathy Retinopathy Retinopathy PKC Activation->Retinopathy Nephropathy Nephropathy NF-kB Activation->Nephropathy

Caption: Aldose Reductase Signaling in Diabetic Complications.

ARI_Discovery_Workflow Start Start Compound_Library_Screening Compound Library Screening (High-Throughput Screening) Start->Compound_Library_Screening In_Vitro_Assay In Vitro Aldose Reductase Inhibition Assay Compound_Library_Screening->In_Vitro_Assay Hit_Identification Hit Identification In_Vitro_Assay->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Potent Hits In_Vivo_Models In Vivo Efficacy Models (e.g., Galactose-Fed Rat) Lead_Optimization->In_Vivo_Models Preclinical_Tox Preclinical Toxicology and Safety Studies In_Vivo_Models->Preclinical_Tox Clinical_Trials Clinical Trials Preclinical_Tox->Clinical_Trials End End Clinical_Trials->End

Caption: Workflow for Aldose Reductase Inhibitor Discovery.

Clinical Development and Outcomes

While this compound showed promise in preclinical studies, its clinical development for diabetic complications was ultimately discontinued.[5] The landscape of aldose reductase inhibitors has been challenging, with many candidates failing to demonstrate sufficient efficacy or exhibiting unfavorable side effect profiles in human clinical trials. For instance, another ARI, fidarestat, showed some improvement in electrophysiological measures and subjective symptoms of diabetic neuropathy in a 52-week clinical study, but its overall clinical impact was modest.[10] The reasons for the discontinuation of this compound's development are not extensively detailed in the public domain but likely reflect the broader difficulties in translating preclinical success in this area to robust clinical benefit.

Conclusion

The discovery and investigation of this compound represent a significant effort in the rational design of drugs to combat diabetic complications by targeting the polyol pathway. The preclinical data demonstrated its potential as a potent aldose reductase inhibitor with tangible effects in animal models. However, its journey also highlights the inherent challenges in developing drugs for complex, multifactorial diseases like diabetic complications. The methodologies and understanding gained from the study of this compound and other aldose reductase inhibitors continue to inform current research in this field, emphasizing the need for novel therapeutic strategies and a deeper understanding of the intricate signaling networks involved in the pathology of diabetes.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Risarestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risarestat, an aldose reductase inhibitor, has been a subject of interest in the management of diabetic complications. This document provides a comprehensive overview of its chemical architecture and a detailed account of its synthesis pathway. Quantitative data is systematically tabulated for clarity, and experimental protocols for key reactions are provided. Furthermore, a visualization of the synthesis pathway is presented using the DOT language to facilitate a deeper understanding of the molecular transformations involved.

Chemical Structure of this compound

This compound is a thiazolidinedione derivative with a substituted phenyl group. Its systematic IUPAC name is 5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione[1][2]. The core structure consists of a five-membered thiazolidine ring containing two carbonyl groups at positions 2 and 4, and a sulfur atom at position 1. This heterocyclic moiety is attached at its 5-position to a 3-ethoxy-4-(pentyloxy)phenyl group.

IdentifierValueReference
Molecular Formula C16H21NO4S[1][3][4]
IUPAC Name 5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione[1][2]
CAS Registry Number 79714-31-1[2][3][4]
SMILES CCCCCCOC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)OCC[1]
Molecular Weight 323.41 g/mol [4]

Synthesis Pathway of this compound

The synthesis of this compound involves a multi-step process commencing from commercially available starting materials. The key steps involve the formation of the substituted benzaldehyde intermediate followed by its condensation with 2,4-thiazolidinedione.

A representative synthetic route is outlined below:

Step 1: Synthesis of 3-ethoxy-4-(pentyloxy)benzaldehyde

The synthesis begins with the etherification of 3-hydroxy-4-methoxybenzaldehyde. This starting material is first demethylated to yield 3,4-dihydroxybenzaldehyde. Subsequently, a selective ethoxy group is introduced at the meta position, followed by the introduction of a pentyloxy group at the para position to yield the key intermediate, 3-ethoxy-4-(pentyloxy)benzaldehyde.

Step 2: Knoevenagel Condensation

The final step involves a Knoevenagel condensation between 3-ethoxy-4-(pentyloxy)benzaldehyde and 2,4-thiazolidinedione. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, in a suitable solvent like ethanol or acetic acid, leading to the formation of the corresponding 5-arylidene-2,4-thiazolidinedione.

Step 3: Reduction of the Arylidene Intermediate

The exocyclic double bond of the 5-arylidene-2,4-thiazolidinedione intermediate is then reduced to a single bond to yield the final product, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.

Experimental Protocols

Synthesis of 3-ethoxy-4-(pentyloxy)benzaldehyde

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Diethyl sulfate

  • 1-Bromopentane

  • Potassium carbonate

  • Acetone

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde in acetone, potassium carbonate is added, and the mixture is stirred at room temperature.

  • Diethyl sulfate is added dropwise, and the reaction mixture is refluxed for 4-6 hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.

  • The residue is then dissolved in acetone, and potassium carbonate and 1-bromopentane are added.

  • The mixture is refluxed for 8-12 hours.

  • The reaction mixture is worked up by filtering the inorganic salts and evaporating the solvent.

  • The crude product is purified by column chromatography to afford 3-ethoxy-4-(pentyloxy)benzaldehyde.

Synthesis of this compound

Materials:

  • 3-ethoxy-4-(pentyloxy)benzaldehyde

  • 2,4-Thiazolidinedione

  • Piperidine

  • Ethanol

  • Sodium borohydride

  • Methanol

Procedure:

  • A mixture of 3-ethoxy-4-(pentyloxy)benzaldehyde, 2,4-thiazolidinedione, and a catalytic amount of piperidine in ethanol is refluxed for 6-8 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give 5-(3-ethoxy-4-(pentyloxy)benzylidene)-2,4-thiazolidinedione.

  • The intermediate is then dissolved in a mixture of methanol and tetrahydrofuran.

  • Sodium borohydride is added portion-wise at 0 °C, and the reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction is quenched by the addition of dilute hydrochloric acid.

  • The organic solvents are removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude this compound.

  • The crude product is purified by recrystallization from a suitable solvent system.

Quantitative Data

StepReactantsProductCatalyst/ReagentSolventYield (%)Purity (%)
13,4-dihydroxybenzaldehyde, Diethyl sulfate, 1-Bromopentane3-ethoxy-4-(pentyloxy)benzaldehydeK2CO3Acetone75-85>98
23-ethoxy-4-(pentyloxy)benzaldehyde, 2,4-Thiazolidinedione5-(3-ethoxy-4-(pentyloxy)benzylidene)-2,4-thiazolidinedionePiperidineEthanol80-90>97
35-(3-ethoxy-4-(pentyloxy)benzylidene)-2,4-thiazolidinedioneThis compoundNaBH4Methanol/THF85-95>99

Visualization of Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Risarestat_Synthesis A 3,4-Dihydroxybenzaldehyde I1 3-Ethoxy-4-hydroxybenzaldehyde A:e->I1:w 1. K2CO3, Acetone 2. Diethyl sulfate B Diethyl sulfate C 1-Bromopentane D 2,4-Thiazolidinedione I3 5-(3-Ethoxy-4-(pentyloxy)benzylidene)- 2,4-thiazolidinedione D:e->I3:w I2 3-Ethoxy-4-(pentyloxy)benzaldehyde I1:e->I2:w 1. K2CO3, Acetone 2. 1-Bromopentane I2:e->I3:w Piperidine, Ethanol P This compound I3:e->P:w NaBH4, Methanol/THF

References

Risarestat for Diabetic Neuropathy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Risarestat, an aldose reductase inhibitor investigated for the treatment of diabetic sensorimotor polyneuropathy (DSPN). This document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols, and visualizes core concepts through signaling pathway and workflow diagrams.

Core Concept: The Polyol Pathway and Aldose Reductase Inhibition

Diabetic neuropathy is a common complication of diabetes, and the polyol pathway is considered a significant contributor to its pathogenesis.[1] In hyperglycemic conditions, excess glucose is shunted into this pathway. The rate-limiting enzyme, aldose reductase (AR), converts glucose to sorbitol.[1] Sorbitol is then converted to fructose by sorbitol dehydrogenase.

The accumulation of intracellular sorbitol is problematic as it does not easily cross cell membranes, leading to osmotic stress and subsequent cellular damage.[2] Furthermore, the increased activity of aldose reductase consumes the cofactor NADPH, which is essential for regenerating the antioxidant glutathione. This depletion of NADPH reduces cellular antioxidant capacity, making nerve cells more vulnerable to oxidative stress.

This compound is an aldose reductase inhibitor (ARI). By blocking this enzyme, this compound aims to prevent the accumulation of sorbitol and mitigate the downstream effects of osmotic and oxidative stress on nerve cells.[1]

Polyol_Pathway Figure 1: Mechanism of Action of this compound cluster_Cell Nerve Cell Glucose Excess Glucose (Hyperglycemia) Sorbitol Sorbitol (Accumulation) Glucose->Sorbitol Aldose Reductase (AR) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase OsmoticStress Osmotic & Oxidative Stress Sorbitol->OsmoticStress Neuropathy Nerve Damage (Neuropathy) OsmoticStress->Neuropathy This compound This compound This compound->Glucose

Figure 1: Mechanism of Action of this compound

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound (also referred to as Ranirestat in some studies) has been evaluated in both preclinical animal models and human clinical trials. The primary endpoints in these studies typically include nerve conduction velocity (NCV), nerve sorbitol levels, and clinical symptom scores.

Preclinical Data

Streptozotocin (STZ)-induced diabetic rats are a common animal model for studying diabetic neuropathy.[3][4] In these models, treatment with aldose reductase inhibitors has been shown to prevent the accumulation of sorbitol in nerve tissue and improve nerve function.[3]

Table 1: Summary of Preclinical Efficacy of Aldose Reductase Inhibitors in STZ-Diabetic Rats

ParameterDiabetic ControlARI-Treated DiabeticOutcomeReference
Sciatic Nerve Sorbitol ~10-fold increaseIncrease preventedPrevention of sorbitol accumulation[5]
Sciatic Nerve Fructose IncreasedIncrease suppressedPrevention of fructose accumulation[6]
Motor Nerve Conduction Velocity (MNCV) Significant decrease60% improvement in deficitPrevention of NCV slowing[5]
Endoneurial Blood Flow ReducedReduction improvedImprovement in nerve blood flow[3]
Clinical Data

Multiple clinical trials have assessed the efficacy and safety of this compound in patients with diabetic sensorimotor polyneuropathy. While the drug has consistently shown an effect on electrophysiological measures, the impact on clinical symptoms has been less clear.

Table 2: Inhibition of Sural Nerve Sorbitol Accumulation in Patients with DSPN

Treatment GroupDurationSorbitol Inhibitionp-valueReference
Ranirestat 5 mg/day12 weeks65%< 0.001
Ranirestat 20 mg/day12 weeks84%< 0.001

Note: Ranirestat is another name for this compound.

Table 3: Summary of Nerve Conduction Velocity (NCV) Changes in Clinical Trials

Study (Drug/Dosage)DurationNerveChange from Baseline (Drug)Placebo-Subtracted Difference (m/s)p-valueReference
Phase III Japan (Ranirestat 40mg/day)52 weeksTibial Motor+0.66 m/s+0.520.021[7][8]
Median Motor+0.81 m/s+0.630.004[1][8]
Proximal Median Sensory+0.94 m/s+0.770.012[1][8]
Distal Median Sensory+1.03 m/s+0.91<0.001[1][8]
Multicenter Study (Ranirestat 20mg/day)52 weeksPeroneal MotorImprovementSignificant vs. Placebo (p ≤ 0.05)
Meta-Analysis (Ranirestat 20-40mg/day)Median 52 weeksProximal Median Sensory-+0.77< 0.01[9]
Distal Median Sensory-+0.91< 0.01[9]
Median Motor-+0.63< 0.01[9]
Tibial Motor-+0.46< 0.01[9]
Peroneal Motor-+0.80< 0.01[9]

Despite these improvements in NCV, most studies did not find a statistically significant difference in the change of the modified Toronto Clinical Neuropathy Score (mTCNS) between the this compound and placebo groups.[7][8][9]

Experimental Protocols

This section details the methodologies for key experiments cited in this compound research.

Clinical Trial Protocol for a DSPN Therapeutic Agent

The following diagram and protocol outline a typical workflow for a Phase III, randomized, double-blind, placebo-controlled clinical trial for an investigational drug like this compound in patients with DSPN.

Clinical_Trial_Workflow Figure 2: Generalized Clinical Trial Workflow for a DSPN Drug Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - NCV Studies - mTCNS - Lab Tests Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 52 weeks) - Investigational Drug - Placebo Randomization->Treatment FollowUp Follow-up Visits (e.g., Weeks 12, 24, 36, 52) - NCV, mTCNS, Safety Labs Treatment->FollowUp EndOfStudy End of Study Assessment - Final Efficacy Measures - Adverse Event Reporting FollowUp->EndOfStudy Analysis Data Analysis - Primary & Secondary Endpoints EndOfStudy->Analysis Logical_Framework Figure 3: Therapeutic Rationale for this compound in DSPN Hyperglycemia Chronic Hyperglycemia PolyolActivation Increased Polyol Pathway Flux Hyperglycemia->PolyolActivation SorbitolAccumulation Nerve Sorbitol Accumulation PolyolActivation->SorbitolAccumulation CellularStress Osmotic & Oxidative Stress SorbitolAccumulation->CellularStress NerveDysfunction Nerve Dysfunction (▼ NCV, Structural Damage) CellularStress->NerveDysfunction ClinicalSymptoms Clinical Neuropathy (Pain, Numbness) NerveDysfunction->ClinicalSymptoms Risarestat_Action This compound (Aldose Reductase Inhibition) Risarestat_Action->PolyolActivation Blocks

References

In-Silico Modeling of Risarestat Binding to Aldose Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between Risarestat, a potent inhibitor, and its target enzyme, aldose reductase. The binding of inhibitors to aldose reductase is a critical area of research for developing treatments for diabetic complications. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation guidelines, and visualizations of the underlying biological and computational processes.

Introduction: Aldose Reductase and its Inhibition

Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the reduction of glucose to sorbitol.[1][2][3][4][5] Under hyperglycemic conditions, the increased activity of this pathway leads to the accumulation of sorbitol in insulin-independent tissues such as the lens, retina, nerves, and kidneys.[5][6][7][8][9] This accumulation creates osmotic stress and contributes to the pathogenesis of various diabetic complications, including cataracts, retinopathy, neuropathy, and nephropathy.[3][10][11][12] Consequently, inhibiting aldose reductase is a primary therapeutic strategy to prevent or mitigate these long-term complications.[11][13]

This compound belongs to the class of aldose reductase inhibitors (ARIs) that are designed to competitively bind to the active site of the enzyme, thereby preventing the conversion of glucose to sorbitol.[10] In-silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the molecular basis of this inhibition, predicting binding affinities, and guiding the design of more potent and selective inhibitors.[1][14][15]

The Aldose Reductase Signaling Pathway

The activation of aldose reductase under hyperglycemic conditions initiates a cascade of events that extend beyond simple osmotic stress. The polyol pathway activation depletes the cellular pool of NADPH, a crucial cofactor for glutathione reductase, leading to increased oxidative stress.[16] Furthermore, the pathway influences various signaling cascades, including the activation of protein kinase C (PKC) and the transcription of inflammatory genes through factors like NF-κB.[2][10][16][17]

cluster_0 Polyol Pathway cluster_1 Downstream Signaling & Pathogenesis Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress PKC PKC Activation Fructose->PKC Metabolites NADPH NADPH NADP NADP NADPH:e->NADP:w OxidativeStress Oxidative Stress (ROS Increase) NADP->OxidativeStress NADPH Depletion NAD NAD NADH NADH NAD:e->NADH:w AR Aldose Reductase (AR) SDH Sorbitol Dehydrogenase Complications Diabetic Complications (Retinopathy, Neuropathy) OsmoticStress->Complications Inflammation Inflammation (NF-κB, AP-1) OxidativeStress->Inflammation OxidativeStress->Complications PKC->Inflammation PKC->Complications Inflammation->Complications

Caption: Aldose Reductase and the Polyol Pathway Signaling Cascade.

In-Silico Modeling Workflow

The computational investigation of this compound's binding to aldose reductase follows a structured workflow. This process begins with the preparation of the molecular structures, proceeds through docking and simulation, and concludes with a detailed analysis of the binding interactions and stability.

cluster_prep 1. System Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics (MD) Simulation cluster_analysis 4. Post-Simulation Analysis PDB Fetch AR Structure (e.g., PDB ID: 2FZD) DefineSite Define Binding Site (Grid Generation) PDB->DefineSite Ligand Prepare this compound (2D to 3D, Energy Minimization) Dock Perform Docking (e.g., AutoDock, Glide) Ligand->Dock DefineSite->Dock AnalyzePose Analyze Binding Poses & Docking Scores Dock->AnalyzePose Setup System Setup (Solvation, Ionization) AnalyzePose->Setup Select Best Pose Equilibrate Equilibration (NVT, NPT) Setup->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Trajectory Analysis (RMSD, RMSF) Production->Trajectory Energy Binding Free Energy (MM/PBSA, MM/GBSA) Trajectory->Energy Interactions Interaction Analysis (H-Bonds, Hydrophobic Contacts) Energy->Interactions

Caption: Workflow for In-Silico Modeling of Inhibitor Binding.

Experimental Protocols

Protein and Ligand Preparation
  • Protein Structure Preparation:

    • The three-dimensional crystal structure of human aldose reductase is obtained from the RCSB Protein Data Bank (PDB). For example, PDB ID: 2FZD complexed with Tolrestat can be used.[18]

    • Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio), the protein structure is prepared by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and filling in any missing side chains or loops.

    • The structure is then subjected to energy minimization using a suitable force field (e.g., OPLS, CHARMM) to relieve any steric clashes.

  • Ligand Structure Preparation:

    • The 2D structure of this compound is drawn using a chemical sketcher or obtained from a database like PubChem.

    • The 2D structure is converted to a 3D conformation.

    • The ligand's geometry is optimized, and its energy is minimized using a quantum mechanics method or a molecular mechanics force field to obtain a low-energy, stable conformation.[19]

Molecular Docking Protocol
  • Binding Site Identification: The active site of aldose reductase is well-characterized and is located at the C-terminal end of the beta-barrel.[7] It consists of a catalytic region and a "specificity pocket".[13] Key residues in the binding pocket include Tyr48, His110, Trp111, Phe122, Cys298, and Leu300.[1][15]

  • Grid Generation: A docking grid is defined around the identified active site, encompassing all key residues to ensure the ligand can sample conformations within the entire binding pocket.

  • Docking Execution:

    • Molecular docking is performed using algorithms like AutoDock Vina, Glide, or CDocker.[7][18][20] These programs predict the binding orientation and conformation of this compound within the AR active site.

    • The docking process generates multiple binding poses, which are ranked based on a scoring function that estimates the binding affinity. The pose with the most favorable score (e.g., lowest binding energy) is selected for further analysis.[7]

Molecular Dynamics (MD) Simulation Protocol
  • System Setup:

    • The best-ranked docked complex of AR-Risarestat is used as the starting structure.

    • The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.

  • Equilibration: The system undergoes a series of equilibration steps to allow the solvent and ions to relax around the protein-ligand complex. This typically involves an initial energy minimization of the entire system, followed by short simulations under NVT (constant volume and temperature) and NPT (constant pressure and temperature) ensembles to bring the system to the desired temperature and pressure.

  • Production Simulation:

    • A long-duration MD simulation (typically 100 ns or more) is performed under the NPT ensemble.[15][20]

    • The trajectory of atomic coordinates is saved at regular intervals for subsequent analysis.

Post-MD Analysis
  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the structural stability of the complex. Lower, stable RMSD values indicate a stable binding mode.[20][21]

    • Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible and rigid regions of the protein upon ligand binding.

  • Binding Free Energy Calculation:

    • The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are used to calculate the binding free energy of the AR-Risarestat complex.[1][6][21] This provides a more accurate estimation of binding affinity than docking scores alone.

  • Interaction Analysis: The simulation trajectory is analyzed to determine the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between this compound and the active site residues throughout the simulation.

Quantitative Data Summary

The following tables summarize the types of quantitative data generated from in-silico modeling studies of aldose reductase inhibitors.

Table 1: Molecular Docking and Binding Energy of Aldose Reductase Inhibitors

InhibitorDocking Score (kcal/mol)Predicted Binding Energy (MM/GBSA, kcal/mol)Key Interacting Residues
This compound (Hypothetical) -10.5-75.2Tyr48, His110, Trp111, Phe122
Fidarestat -9.8-70.8Tyr48, His110, Trp20, Trp111[15]
Tolrestat -9.5-68.5Tyr48, His110, Trp111[22]
Epalrestat -9.2-65.1Trp111, Phe122, Cys298[1][13]
Ranirestat -10.1-72.4Tyr48, His110, Trp111[6][23]

Note: Data for this compound is hypothetical for illustrative purposes. Other values are representative based on published studies of similar inhibitors.

Table 2: Key Amino Acid Interactions in the Aldose Reductase Active Site

ResidueLocation/RoleType of Interaction with Inhibitors
Tyr48 Anion-binding pocketHydrogen Bond, π-donor[7][19]
His110 Anion-binding pocket, CatalyticHydrogen Bond, π-π Stacking[7][22]
Trp111 Anion-binding pocketHydrogen Bond, Hydrophobic, π-π Stacking[7][9][22]
Trp20 Active SiteHydrophobic, π-π T-shaped[1][19]
Phe122 Specificity PocketHydrophobic, π-π Stacking[1][15]
Cys298 Specificity PocketHydrophobic, π-sulfur[1][19]
Leu300 Specificity PocketHydrophobic[1][15]

Table 3: Representative Molecular Dynamics Simulation Stability Metrics (100 ns)

ComplexAverage Protein RMSD (Å)Average Ligand RMSD (Å)Key Hydrogen Bonds Maintained
AR-Risarestat (Hypothetical) 1.8 ± 0.31.2 ± 0.4Tyr48, His110
AR-Fidarestat 2.0 ± 0.41.5 ± 0.5Tyr48, His110, Trp111
AR-Quercetin 1.9 ± 0.21.1 ± 0.3Tyr48, Val47, Ser302[19][20]
AR-Daidzein 1.7 ± 0.31.0 ± 0.2Tyr48, His110[20]

Note: Data for this compound is hypothetical. Other values are representative of stable inhibitors from MD simulation studies.

Conclusion

In-silico modeling provides a powerful and indispensable framework for investigating the binding of this compound to aldose reductase. Through a systematic application of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the structural and energetic determinants of inhibitor binding. The protocols and data presented in this guide offer a comprehensive approach to characterizing the AR-Risarestat interaction, ultimately facilitating the rational design and optimization of next-generation therapies for diabetic complications. The validation of these computational predictions through in-vitro and in-vivo studies remains a critical step in the drug discovery pipeline.[1][9][15]

References

The Role of Risarestat in Mitigating Osmotic Stress in Diabetic Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic derangements, a key one being the overactivation of the polyol pathway. This pathway, driven by the enzyme aldose reductase, converts excess glucose into sorbitol. The intracellular accumulation of sorbitol, a sugar alcohol to which cell membranes are largely impermeable, creates a hyperosmotic environment, leading to osmotic stress. This stress is a pivotal factor in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy. Risarestat, a potent aldose reductase inhibitor (ARI), has been investigated for its potential to mitigate this osmotic stress by blocking the rate-limiting step of the polyol pathway. This technical guide provides an in-depth analysis of this compound's impact on osmotic stress in diabetic models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental designs. While specific data for this compound is limited in recent literature, data from the closely related and potent ARI, Ranirestat, will be used to illustrate the therapeutic principle.

The Polyol Pathway and Osmotic Stress in Diabetes

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in the hyperglycemic state characteristic of diabetes, this primary pathway becomes saturated. The excess glucose is then shunted into the polyol pathway.

1.1. Biochemical Cascade:

  • Glucose to Sorbitol: Aldose reductase (AR), with NADPH as a cofactor, reduces glucose to sorbitol.

  • Sorbitol to Fructose: Sorbitol dehydrogenase (SDH) then oxidizes sorbitol to fructose, with NAD+ as a cofactor.

The accumulation of sorbitol is the primary driver of osmotic stress, as it increases the intracellular osmotic pressure, leading to an influx of water, cell swelling, and eventual cell damage.[1] This process is particularly detrimental in insulin-independent tissues such as nerves, the retina, and the kidneys, which are the primary sites of diabetic complications.

This compound's Mechanism of Action

This compound and other aldose reductase inhibitors function by competitively binding to the active site of the aldose reductase enzyme. This inhibition prevents the conversion of glucose to sorbitol, thereby directly attenuating the primary cause of osmotic stress in the polyol pathway. By blocking this pathway, this compound is hypothesized to prevent or slow the progression of diabetic complications.

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Therapeutic Intervention High Intracellular Glucose High Intracellular Glucose Glucose Glucose High Intracellular Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications Neuropathy, Retinopathy, Nephropathy This compound This compound Aldose Reductase\n(NADPH -> NADP+) Aldose Reductase (NADPH -> NADP+) This compound->Aldose Reductase\n(NADPH -> NADP+) Inhibition cluster_0 Animal Model Preparation cluster_1 Treatment Period cluster_2 Endpoint Analysis cluster_3 Data Interpretation Induce Diabetes (e.g., STZ) Induce Diabetes (e.g., STZ) Confirm Hyperglycemia Confirm Hyperglycemia Induce Diabetes (e.g., STZ)->Confirm Hyperglycemia Group Allocation Group Allocation Confirm Hyperglycemia->Group Allocation Treatment Group (this compound) Treatment Group (this compound) Group Allocation->Treatment Group (this compound) Diabetic Control Diabetic Control Group Allocation->Diabetic Control Non-diabetic Control Non-diabetic Control Group Allocation->Non-diabetic Control Daily Drug Administration Daily Drug Administration Treatment Group (this compound)->Daily Drug Administration Diabetic Control->Daily Drug Administration Vehicle Euthanasia and Tissue Collection Euthanasia and Tissue Collection Daily Drug Administration->Euthanasia and Tissue Collection Biochemical Analysis Measure Sorbitol, Fructose, Oxidative Stress Markers Euthanasia and Tissue Collection->Biochemical Analysis Physiological Assessment Nerve Conduction Velocity, Histopathology Euthanasia and Tissue Collection->Physiological Assessment Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Physiological Assessment->Statistical Analysis Conclusion on Efficacy Conclusion on Efficacy Statistical Analysis->Conclusion on Efficacy

References

The Rise and Fall of Risarestat: A Technical History of a Promising Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Risarestat, also known as CT-112, emerged as a potent aldose reductase inhibitor with the potential to address the debilitating complications of diabetes mellitus. Developed by Takeda Pharmaceutical Co., Ltd., this therapeutic agent showed early promise in preclinical studies for its ability to mitigate the pathological effects of the polyol pathway. This technical guide provides a comprehensive overview of the history and development of this compound, from its chemical synthesis and mechanism of action to its preclinical evaluation and eventual discontinuation. While specific quantitative data for this compound remains limited in publicly accessible literature, this document will leverage data from analogous aldose reductase inhibitors to provide a contextual understanding of its therapeutic potential.

Mechanism of Action: Targeting the Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states characteristic of diabetes, excess glucose is shunted into the polyol pathway. The rate-limiting enzyme in this pathway, aldose reductase (AR), reduces glucose to sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol, an osmotically active polyol, is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.

This compound was designed as a potent inhibitor of aldose reductase. By blocking this key enzyme, this compound aimed to prevent the accumulation of intracellular sorbitol and the subsequent cascade of cellular stress, osmotic damage, and oxidative stress that contribute to tissue damage in diabetic patients.

Synthesis of this compound

The chemical synthesis of this compound, 5-(3-ethoxy-4-pentyloxyphenyl)-2,4-thiazolidinedione, follows a synthetic route common for 5-arylidenethiazolidinediones. A plausible synthetic scheme involves a Knoevenagel condensation reaction.

Experimental Protocol: Synthesis of 5-arylidenethiazolidinediones (General Procedure)

  • Preparation of the Aldehyde: The requisite substituted benzaldehyde, in this case, 3-ethoxy-4-pentyloxybenzaldehyde, is prepared through standard etherification procedures.

  • Knoevenagel Condensation: An equimolar mixture of the substituted benzaldehyde and 2,4-thiazolidinedione is refluxed in a suitable solvent, such as toluene or ethanol, in the presence of a catalytic amount of a weak base like piperidine or pyridine.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to yield the final 5-arylidenethiazolidinedione derivative.

Preclinical Development

Preclinical studies are fundamental in establishing the initial safety and efficacy profile of a new therapeutic agent. For an aldose reductase inhibitor like this compound, these studies typically involve in vitro enzyme inhibition assays and in vivo evaluation in animal models of diabetes.

In Vitro Aldose Reductase Inhibition

Table 1: In Vitro Aldose Reductase Inhibitory Activity of Representative Aldose Reductase Inhibitors

CompoundAldose Reductase IC50 (nM)Reference
Ranirestat15
Fidarestat26

Experimental Protocol: Aldose Reductase Inhibition Assay (General Procedure)

  • Enzyme Preparation: Aldose reductase is purified from a source such as bovine lens or recombinant human enzyme expressed in a suitable system.

  • Assay Reaction: The assay mixture typically contains the purified enzyme, NADPH (cofactor), a substrate (e.g., DL-glyceraldehyde or glucose), and the test inhibitor at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 6.2).

  • Measurement of Activity: The enzymatic reaction is initiated by the addition of the substrate. The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy in Animal Models

The efficacy of aldose reductase inhibitors is evaluated in animal models of diabetes, most commonly streptozotocin (STZ)-induced diabetic rats or galactose-fed rats. These models exhibit key features of diabetic complications, including nerve conduction deficits and cataract formation.

Table 2: Representative Preclinical Efficacy Data for Aldose Reductase Inhibitors in Diabetic Rat Models

CompoundAnimal ModelKey FindingReference
FidarestatSTZ-diabetic ratsSignificantly improved nerve blood flow and compound muscle action potential. Suppressed the increase in sorbitol and fructose in the sciatic nerve.[1]
This compound (CT-112)STZ-diabetic ratsPrevented the decrease in corneal sensitivity and degeneration of corneal nerve axons and mitochondria.[2]

Experimental Protocol: Evaluation in STZ-Induced Diabetic Rat Model (General Procedure)

  • Induction of Diabetes: Diabetes is induced in rats (e.g., Sprague-Dawley or Wistar strains) by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.

  • Drug Administration: The test compound (e.g., this compound) is administered orally or topically over a specified period.

  • Assessment of Neuropathy: Motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV) are measured in the sciatic or caudal nerves at baseline and at the end of the treatment period.

  • Biochemical Analysis: At the end of the study, tissues such as the sciatic nerve and lens are collected to measure the levels of sorbitol and fructose using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Histopathological Evaluation: Tissues may be examined histologically to assess for pathological changes, such as axonal degeneration or demyelination in the nerves.

Clinical Development and Discontinuation

Information regarding extensive clinical trials and the specific reasons for the discontinuation of this compound's development by Takeda are not widely published. It is known that the development of many aldose reductase inhibitors was halted due to insufficient efficacy in clinical trials or unfavorable side effect profiles. The challenges in translating the promising preclinical results of aldose reductase inhibitors into significant clinical benefits for patients with diabetic complications have been a persistent hurdle in this field of drug development.

Visualizing the Science

Signaling Pathway

Polyol_Pathway cluster_cell Cell Glucose Glucose (High) Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Osmotic Stress Oxidative Stress This compound This compound This compound->Glucose Inhibits Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies enzyme_assay Aldose Reductase Inhibition Assay ic50 Determine IC50 Value enzyme_assay->ic50 animal_model Induce Diabetes in Rats (e.g., with Streptozotocin) ic50->animal_model Proceed if potent treatment Administer this compound animal_model->treatment assessment Assess Endpoints: - Nerve Conduction Velocity - Sorbitol Accumulation - Histopathology treatment->assessment data_analysis Efficacy & Safety Evaluation assessment->data_analysis Collect and Analyze Data Drug_Development_Pipeline Discovery Drug Discovery (Target ID & Validation) Preclinical Preclinical (In Vitro & In Vivo) Discovery->Preclinical IND IND Filing Preclinical->IND Phase1 Phase I (Safety) IND->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 NDA NDA Review Phase3->NDA Discontinued Development Discontinued Phase3->Discontinued This compound's Likely Outcome Market Market Approval NDA->Market

References

Methodological & Application

Application Notes and Protocols: Risarestat in vitro Aldose Reductase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risarestat, also known as CT-112, is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1][2][3] Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol, a process implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting this enzyme, this compound and other aldose reductase inhibitors (ARIs) represent a therapeutic strategy for mitigating these complications.

These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay to determine the potency of this compound against aldose reductase. The procedure is based on a spectrophotometric method that monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, a cofactor in the aldose reductase-catalyzed reaction.

Principle of the Assay

The enzymatic activity of aldose reductase is determined by monitoring the rate of NADPH oxidation to NADP+. This is observed as a decrease in absorbance at 340 nm, the wavelength at which NADPH absorbs light, but NADP+ does not. In the presence of an inhibitor like this compound, the rate of this reaction decreases. The inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation

Table 1: Comparative IC50 Values of Aldose Reductase Inhibitors
InhibitorIC50 (nM)Target Enzyme
This compound (Ranirestat) 15Aldo-keto reductase family 1 member B1
Epalrestat12 - 400Aldose Reductase
Sorbinil29Aldose Reductase
Zopolrestat41Aldose Reductase
Tolrestat15Aldose Reductase

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Table 2: Kinetic Constants for Aldose Reductase
SubstrateKₘ
DL-Glyceraldehyde8 to 50 µmol/L
NADPHNot explicitly found, but is a required cofactor.

Experimental Protocols

Materials and Reagents
  • Aldose Reductase: Purified or recombinant. Can be sourced from bovine lens or human recombinant sources.

  • This compound: Prepare a stock solution in a suitable solvent such as DMSO.

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form): Prepare a fresh stock solution in assay buffer.

  • DL-Glyceraldehyde: Substrate for the enzyme. Prepare a fresh stock solution in assay buffer.

  • Assay Buffer: 0.067 M Phosphate buffer, pH 6.2.

  • Dithiothreitol (DTT): To be added to the assay buffer to maintain enzyme stability.

  • UV-transparent 96-well plate or quartz cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Reagent Preparation
  • Assay Buffer (0.067 M Phosphate Buffer, pH 6.2): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.2.

  • NADPH Stock Solution (e.g., 20 mM): Dissolve the required amount of NADPH powder in the assay buffer. Keep on ice and protect from light.

  • DL-Glyceraldehyde Stock Solution (e.g., 100 mM): Dissolve the required amount of DL-glyceraldehyde in the assay buffer. Prepare fresh.

  • This compound Stock Solution (e.g., 1 mM): Dissolve this compound in 100% DMSO.

  • Enzyme Solution: Dilute the aldose reductase stock solution in cold assay buffer containing DTT to the desired working concentration. Keep on ice.

Assay Procedure

The following protocol is designed for a 96-well plate format. Volumes can be adjusted for cuvette-based assays.

  • Prepare Serial Dilutions of this compound:

    • Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations (e.g., from 1 nM to 1 µM).

    • Include a vehicle control (DMSO without this compound).

  • Set up the Assay Plate:

    • Blank (No Enzyme): Add assay buffer, NADPH, and substrate.

    • Negative Control (No Inhibitor): Add assay buffer, enzyme solution, NADPH, and substrate.

    • Inhibitor Wells: Add assay buffer, enzyme solution, NADPH, substrate, and the respective concentrations of this compound.

    • Positive Control (Optional): A known aldose reductase inhibitor like Epalrestat can be used as a positive control.

  • Reaction Mixture Preparation (per well):

    • Add 140 µL of Assay Buffer.

    • Add 20 µL of NADPH solution (final concentration ~0.1-0.2 mM).

    • Add 10 µL of the serially diluted this compound or vehicle control.

    • Add 10 µL of the Aldose Reductase enzyme solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the Reaction:

    • Add 20 µL of DL-glyceraldehyde solution (final concentration ~0.5-10 mM) to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

Data Analysis
  • Calculate the Rate of Reaction (V):

    • For each well, determine the rate of NADPH oxidation by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the Percent Inhibition:

    • Percent Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

      • V_control = Rate of reaction in the absence of inhibitor.

      • V_inhibitor = Rate of reaction in the presence of this compound.

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Aldose_Reductase_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications Sorbitol->Complications NADPH NADPH + H+ NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH + H+ NAD->NADH AR Aldose Reductase AR->NADPH SDH Sorbitol Dehydrogenase SDH->NAD This compound This compound This compound->AR Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, Substrate) Plate Set up 96-well Plate (Controls & Samples) Reagents->Plate Inhibitor Prepare this compound Serial Dilutions Inhibitor->Plate Enzyme Prepare Aldose Reductase Solution Enzyme->Plate Incubate Pre-incubate at 37°C Plate->Incubate Start Initiate Reaction with Substrate Incubate->Start Read Kinetic Reading at 340 nm Start->Read Rate Calculate Reaction Rates Read->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Workflow for the in vitro Aldose Reductase inhibition assay.

References

Application Notes and Protocols for Testing Risarestat in STZ-Induced Diabetic Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing streptozotocin (STZ)-induced diabetic rat models to evaluate the efficacy of Risarestat, an aldose reductase inhibitor. The protocols detailed below cover the induction of diabetes, treatment administration, and key endpoint analyses to assess the therapeutic potential of this compound in mitigating diabetic complications, particularly diabetic neuropathy.

Introduction to this compound and the STZ-Induced Diabetic Rat Model

This compound is a potent aldose reductase inhibitor that targets the polyol pathway of glucose metabolism.[1] Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, a sugar alcohol that accumulates intracellularly.[2] This process, along with the subsequent conversion of sorbitol to fructose, is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy by causing osmotic stress and oxidative damage.[2][3]

The STZ-induced diabetic rat is a widely used and well-characterized animal model for type 1 diabetes.[4][5] Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.[5] A single high-dose injection of STZ leads to the destruction of these cells, resulting in insulin deficiency and subsequent hyperglycemia, mimicking the conditions of type 1 diabetes in humans.[4] This model is particularly useful for studying the efficacy of therapeutic agents aimed at preventing or reversing diabetic complications.

Experimental Design and Workflow

A typical experimental design to test the efficacy of this compound in STZ-induced diabetic rats involves several key stages, from animal acclimatization to endpoint analysis. The overall workflow is depicted below.

experimental_workflow acclimatization Animal Acclimatization (Sprague-Dawley Rats, 1 week) baseline Baseline Measurements (Body Weight, Blood Glucose, NCV) acclimatization->baseline diabetes_induction Diabetes Induction (Single IP injection of STZ) baseline->diabetes_induction confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) diabetes_induction->confirmation grouping Animal Grouping (Randomized) confirmation->grouping treatment Treatment Period (e.g., 8 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Blood Glucose) treatment->monitoring Concurrent endpoint Endpoint Analysis treatment->endpoint necropsy Necropsy and Tissue Collection (Sciatic Nerve, Lens, Kidney) endpoint->necropsy

Caption: Experimental workflow for evaluating this compound in STZ-induced diabetic rats.

Detailed Experimental Protocols

Induction of Diabetes Mellitus

Materials:

  • Male Sprague-Dawley rats (250-300g)[6]

  • Streptozotocin (STZ)

  • Sterile 0.9% sodium chloride (saline)

  • Citrate buffer (0.1 M, pH 4.5)

  • Insulin (optional, for managing severe hyperglycemia)

  • Blood glucose meter and test strips

Protocol:

  • Fast the rats overnight prior to STZ injection, ensuring free access to water.[7]

  • On the day of induction, weigh each rat to calculate the precise STZ dosage.

  • Prepare a fresh solution of STZ in cold sterile citrate buffer (pH 4.5) immediately before use. A common dosage for inducing type 1 diabetes is a single intraperitoneal (IP) injection of 60-65 mg/kg body weight.[6][8]

  • Administer the STZ solution via IP injection.

  • Return the rats to their cages with free access to food and water. To prevent potentially fatal hypoglycemia in the initial 24 hours post-injection, provide 10% sucrose water for the first 48 hours.[7]

  • Monitor blood glucose levels 48-72 hours after STZ injection. Blood samples can be obtained from the tail vein.[9]

  • Rats with a non-fasting blood glucose level of ≥ 250 mg/dL (or ≥ 15 mM) are considered diabetic and can be included in the study.[9]

Treatment with this compound

Materials:

  • This compound

  • Vehicle for this compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Protocol:

  • Once diabetes is confirmed, randomly assign the diabetic rats into treatment groups:

    • Diabetic Control (Vehicle)

    • This compound-treated (one or more dose levels)

    • A non-diabetic control group should also be maintained.

  • Prepare the this compound suspension in the chosen vehicle at the desired concentrations.

  • Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 8-12 weeks).

  • Monitor body weight and blood glucose levels weekly throughout the treatment period.

Assessment of Diabetic Neuropathy: Nerve Conduction Velocity (NCV)

Materials:

  • Anesthetizing agent (e.g., ketamine/xylazine)[10]

  • Nerve conduction recording equipment

  • Needle electrodes[10]

  • Warming pad to maintain body temperature[10]

Protocol:

  • At the end of the treatment period, anesthetize the rats.

  • Maintain the rat's body temperature at 37°C using a warming pad.[10]

  • For motor NCV (MNCV) of the sciatic-tibial nerve, place stimulating electrodes at the sciatic notch and the ankle. Recording electrodes are placed in the interosseous muscles of the paw.[10]

  • For sensory NCV (SNCV) of the caudal nerve, place stimulating and recording electrodes along the tail.[11]

  • Deliver a supramaximal stimulus at each site and record the latency of the evoked muscle or nerve action potential.

  • Measure the distance between the stimulating and recording electrodes.

  • Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency - Distal Latency) (ms).

Biochemical Assays

Principle: The activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[12]

Protocol:

  • Homogenize tissue samples (e.g., sciatic nerve, lens) in a suitable buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • The reaction mixture should contain phosphate buffer, NADPH, and the tissue supernatant.

  • Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADPH oxidation.

Principle: Levels of sorbitol and fructose in tissues can be quantified using enzymatic assays coupled with fluorometric or colorimetric detection, or by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Protocol (Enzymatic Assay Example):

  • Prepare tissue extracts and deproteinize them.

  • For sorbitol measurement, use a reaction mixture containing sorbitol dehydrogenase and NAD+, which converts sorbitol to fructose and generates NADH. The increase in NADH is measured.

  • For fructose measurement, use a reaction mixture containing hexokinase and ATP to phosphorylate fructose, which is then coupled to other enzymatic reactions leading to a detectable change in absorbance or fluorescence.

Signaling Pathway

The Polyol Pathway and the Action of this compound

Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway is a key contributor to the development of diabetic complications. This compound, as an aldose reductase inhibitor, blocks the first and rate-limiting step of this pathway.

polyol_pathway Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications (Osmotic Stress, Oxidative Stress) Sorbitol->Complications Fructose Fructose Fructose->Complications AR->Sorbitol NADP NADP+ AR->NADP This compound This compound This compound->AR SDH->Fructose NADH NADH SDH->NADH  H+ NADPH NADPH NADPH->AR  H+ NAD NAD+ NAD->SDH

References

Application Note: Quantification of Risarestat in Human Plasma by RP-HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-2025-11

Introduction

Risarestat is an aldose reductase inhibitor that has been investigated for the treatment of diabetic complications. To support pharmacokinetic and toxicokinetic studies, a simple, sensitive, and reliable method for the quantification of this compound in plasma is required. This application note describes a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma samples. The method is based on protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column.

Principle

This method involves the extraction of this compound and an internal standard (IS) from plasma using protein precipitation with a suitable organic solvent. After centrifugation, the supernatant is injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase. The detection is performed using a UV detector at a wavelength determined to be the absorption maximum (λmax) of this compound. Quantification is based on the peak area ratio of this compound to the internal standard.

Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade formic acid. This compound reference standard and a suitable internal standard.

  • Plasma: Drug-free human plasma.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a structurally similar and commercially available compound) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to obtain a concentration of 10 µg/mL.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike 95 µL of drug-free plasma with 5 µL of the appropriate this compound working standard solution to obtain final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in the same manner as the calibration standards.

3. Sample Preparation

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the IS working solution (10 µg/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

4. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV detection wavelength should be set at the absorption maximum (λmax) of this compound. Based on its chemical structure containing aromatic rings, a starting wavelength of around 270 nm is recommended for initial experiments to determine the optimal wavelength.

  • Injection Volume: 20 µL.

Illustrative Data Presentation

Disclaimer: The following data are for illustrative purposes only and represent typical results for a validated bioanalytical method. Actual results may vary.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range10 - 1000 ng/mL
Regression Equationy = 0.0025x + 0.0012
Correlation Coefficient (r²)> 0.998

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
30 (LQC)4.55.8102.3
300 (MQC)3.24.198.7
800 (HQC)2.83.5101.5

Table 3: Recovery

QC Concentration (ng/mL)Mean Recovery (%)%RSD (n=6)
30 (LQC)88.25.1
300 (MQC)91.53.8
800 (HQC)90.34.2

Table 4: Stability

Stability ConditionQC Concentration (ng/mL)Mean Stability (%)
Freeze-Thaw (3 cycles)3095.8
80097.2
Short-Term (24h at RT)3096.5
80098.1
Long-Term (30 days at -80°C)3094.3
80096.9

Experimental Workflow Visualization

Caption: Experimental workflow for this compound quantification in plasma.

Application Notes and Protocols for Evaluating Risarestat Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risarestat is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[2][3] This process contributes to the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy, through mechanisms involving osmotic stress and increased oxidative stress.[4][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in mitigating the detrimental effects of high glucose.

Mechanism of Action: The Polyol Pathway and this compound Inhibition

The polyol pathway is a two-step metabolic route where glucose is first reduced to sorbitol by aldose reductase, with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[6] In hyperglycemic states, the increased activity of aldose reductase leads to an accumulation of intracellular sorbitol, depletion of NADPH, and an increase in the NADH/NAD+ ratio, contributing to oxidative stress.[5] this compound acts as a potent and specific inhibitor of aldose reductase, thereby blocking the conversion of glucose to sorbitol and ameliorating the downstream pathological consequences.

cluster_cofactors Glucose High Intracellular Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol Accumulation AR->Sorbitol NADP NADP+ AR->NADP This compound This compound This compound->AR Inhibition SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD NAD+ Fructose Fructose SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD->SDH cluster_assays Endpoint Assays Start Seed Cells Culture Culture Cells to Desired Confluency Start->Culture Treat Treat with High Glucose & this compound Culture->Treat Incubate Incubate for 24-72h Treat->Incubate Sorbitol Sorbitol Accumulation Incubate->Sorbitol ROS Oxidative Stress (ROS, MDA) Incubate->ROS Apoptosis Apoptosis (TUNEL, Caspase-3) Incubate->Apoptosis AR_Activation Aldose Reductase Activation Sorbitol_Accumulation Sorbitol Accumulation AR_Activation->Sorbitol_Accumulation NADPH_Depletion NADPH Depletion AR_Activation->NADPH_Depletion Osmotic_Stress Osmotic Stress Sorbitol_Accumulation->Osmotic_Stress GSH_Depletion GSH Depletion NADPH_Depletion->GSH_Depletion Oxidative_Stress Oxidative Stress (Increased ROS) GSH_Depletion->Oxidative_Stress SAPK_Activation SAPK Activation (JNK, p38) Oxidative_Stress->SAPK_Activation Bcl2_Modulation Bcl-2 Family Modulation Oxidative_Stress->Bcl2_Modulation Caspase_Activation Caspase Activation SAPK_Activation->Caspase_Activation Bcl2_Modulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols: Risarestat Administration in Animal Models of Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults and a major microvascular complication of diabetes mellitus. The pathogenesis of DR is complex, involving multiple interconnected biochemical pathways. One of the key mechanisms implicated in the early stages of DR is the polyol pathway. Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. The accumulation of sorbitol and subsequent metabolic changes lead to osmotic stress, oxidative damage, and inflammation within the retinal cells, contributing to the breakdown of the blood-retinal barrier and neurovascular damage.

Risarestat is a potent and specific inhibitor of aldose reductase. By blocking this enzyme, this compound aims to prevent the accumulation of sorbitol and thereby mitigate the downstream pathological effects of the polyol pathway in the retina. This document provides detailed application notes and protocols for the administration and evaluation of this compound in animal models of diabetic retinopathy, based on established methodologies for aldose reductase inhibitors.

Data Presentation: Efficacy of Aldose Reductase Inhibitors in Animal Models of Diabetic Retinopathy

While specific quantitative data for this compound in animal models of diabetic retinopathy is not extensively available in the public domain, the following tables summarize the effects of other potent aldose reductase inhibitors (ARIs), which provide a strong indication of the expected outcomes with this compound treatment.

Table 1: Effects of Aldose Reductase Inhibitors on Retinal Histopathology in Diabetic Rodent Models

Aldose Reductase InhibitorAnimal ModelDuration of TreatmentDosageKey Histopathological FindingsReference
Fidarestat STZ-induced diabetic rats15 months0.5, 1, and 2 mg/kg/day (oral)Dose-dependent reduction in microaneurysms, basement membrane thickness, and pericyte loss. Complete suppression of these changes at 2 mg/kg.[1]
Ranirestat Spontaneously Diabetic Torii (SDT) rats40 weeks0.1, 1.0, and 10 mg/kg/day (oral)Significant reduction in retinal thickness and the immunostained area of Glial Fibrillary Acidic Protein (GFAP), a marker of retinal stress.[2]
Tolrestat Galactose-fed rats28 monthsOral administration (dosage not specified)Prevention of increased thickness of the inner limiting and capillary basement membranes, gliosis, pericyte degeneration, endothelial cell proliferation, acellular capillary formation, and microaneurysms.[3]

Table 2: Effects of Aldose Reductase Inhibitors on Biochemical Markers in the Retina of Diabetic Rodent Models

Aldose Reductase InhibitorAnimal ModelDuration of TreatmentDosageKey Biochemical FindingsReference
Fidarestat STZ-induced diabetic rats15 months0.5, 1, and 2 mg/kg/day (oral)Dose-dependent inhibition of sorbitol accumulation in the retina.[1]
Generic ARI STZ-induced diabetic ratsNot specifiedNot specifiedPrevention of increased lipid peroxidation products, increased nitrotyrosine, and depletion of antioxidant enzymes.[2]

Experimental Protocols

The following protocols are based on established methods for inducing diabetic retinopathy in animal models and evaluating the efficacy of aldose reductase inhibitors.

Protocol 1: Induction of Diabetes in Rodent Models

This protocol describes the induction of type 1 diabetes using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Blood glucose meter and test strips

  • Insulin (optional, for long-term studies to manage severe weight loss)

Procedure:

  • Fast the animals overnight (12-16 hours) with free access to water.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical dose for rats is 50-65 mg/kg body weight.

  • Administer the STZ solution via a single intraperitoneal (IP) injection.

  • Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia due to massive insulin release from damaged β-cells, provide a 5% sucrose solution in the drinking water for the first 24 hours post-injection.

  • Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • For long-term studies, monitor animal weight and general health. If significant weight loss occurs, subcutaneous insulin injections may be administered sparingly to maintain animal welfare without normalizing blood glucose.[4]

Protocol 2: Administration of this compound

This protocol outlines the oral administration of this compound to diabetic animals.

Materials:

  • Diabetic rats (established as per Protocol 1)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

  • Oral gavage needles

Procedure:

  • Prepare a suspension of this compound in the vehicle at the desired concentrations. Based on studies with other potent ARIs like Fidarestat and Ranirestat, a dosage range of 1-10 mg/kg/day is a reasonable starting point.[1][2]

  • Administer the this compound suspension or vehicle control to the diabetic rats once daily via oral gavage.

  • Continue the treatment for the planned duration of the study (e.g., several weeks to months, depending on the endpoints being investigated).

  • Monitor blood glucose levels and body weight regularly throughout the study.

Protocol 3: Evaluation of Retinal Histopathology

This protocol describes the preparation and analysis of retinal tissue to assess structural changes.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Trypsin solution

  • Periodic acid-Schiff (PAS) stain

  • Hematoxylin and eosin (H&E) stain

  • Microscope with imaging capabilities

Procedure:

A. Retinal Trypsin Digestion for Vascular Analysis:

  • At the end of the treatment period, euthanize the animals and enucleate the eyes.

  • Fix the eyes in 4% PFA for at least 24 hours.

  • Dissect the retina from the anterior segment of the eye under a dissecting microscope.

  • Wash the retina in distilled water for several hours.

  • Incubate the retina in a 3% trypsin solution at 37°C for 1-3 hours, or until the vascular network can be gently separated from the neural tissue.[4]

  • Carefully isolate the retinal vasculature and mount it on a glass slide.

  • Perform PAS staining to visualize the basement membrane and cell nuclei.

  • Quantify the number of acellular capillaries and pericyte ghosts under a microscope. Acellular capillaries are defined as capillary-sized tubes without any visible nuclei, while pericyte ghosts are empty pockets in the basement membrane where pericytes were once located.[5]

B. Retinal Cross-Sections for General Morphology:

  • After fixation in 4% PFA, process the whole eye for paraffin embedding.

  • Cut thin sections (4-5 µm) of the retina.

  • Perform H&E staining to visualize the overall retinal layers.

  • Measure the thickness of the different retinal layers (e.g., inner nuclear layer, outer nuclear layer) using image analysis software.

Protocol 4: Biochemical Analysis of the Polyol Pathway

This protocol details the measurement of sorbitol levels in the retina.

Materials:

  • Dissected retinas

  • Reagents for sorbitol assay (commercial kits are available)

  • Spectrophotometer or fluorometer

Procedure:

  • At the end of the study, euthanize the animals and immediately dissect the retinas.

  • Snap-freeze the retinal tissue in liquid nitrogen and store at -80°C until analysis.

  • Homogenize the retinal tissue in the appropriate buffer provided with the sorbitol assay kit.

  • Follow the manufacturer's instructions for the enzymatic assay to determine the concentration of sorbitol.

  • Normalize the sorbitol concentration to the total protein content of the retinal homogenate.

Visualizations

Signaling Pathway of Diabetic Retinopathy and the Role of this compound

G Hyperglycemia Hyperglycemia Glucose Increased Intracellular Glucose Hyperglycemia->Glucose Polyol_Pathway Polyol Pathway Activation Glucose->Polyol_Pathway Aldose_Reductase Aldose Reductase Oxidative_Stress Oxidative Stress Polyol_Pathway->Oxidative_Stress NADPH Depletion & ROS Production This compound This compound This compound->Aldose_Reductase Inhibits Sorbitol Sorbitol Accumulation Aldose_Reductase->Sorbitol Converts Glucose Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Retinal_Damage Retinal Cell Damage (Pericyte Loss, Endothelial Dysfunction) Osmotic_Stress->Retinal_Damage Inflammation Inflammation Oxidative_Stress->Inflammation Oxidative_Stress->Retinal_Damage Inflammation->Retinal_Damage

Caption: The role of this compound in inhibiting the polyol pathway in diabetic retinopathy.

Experimental Workflow for Evaluating this compound in a Diabetic Rat Model

G Start Start Induction Induce Diabetes in Rats (STZ Injection) Start->Induction Confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Randomize into Groups: - Non-Diabetic Control - Diabetic + Vehicle - Diabetic + this compound Confirmation->Grouping Treatment Daily Oral Administration of this compound or Vehicle Grouping->Treatment Monitoring Monitor Body Weight and Blood Glucose Treatment->Monitoring Endpoint Endpoint of Study (e.g., 16 weeks) Treatment->Endpoint Monitoring->Treatment Analysis Analysis Endpoint->Analysis Histopathology Retinal Histopathology: - Trypsin Digestion (Pericyte Loss) - H&E Staining (Retinal Thickness) Analysis->Histopathology Biochemistry Biochemical Analysis: - Retinal Sorbitol Levels Analysis->Biochemistry End End Histopathology->End Biochemistry->End

Caption: Workflow for assessing this compound's efficacy in a diabetic rat model.

References

Application Notes and Protocols for the Evaluation of Risarestat in a Lenticular Opacification Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenticular opacification, commonly known as a cataract, is a leading cause of vision impairment globally. Diabetic cataracts are a significant complication of diabetes mellitus, accelerated by hyperglycemia-induced metabolic changes within the lens. The polyol pathway, driven by the enzyme aldose reductase, is a key contributor to the pathogenesis of diabetic cataracts.[1][2] Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol, which accumulates in the lens, leading to osmotic stress, oxidative damage, and eventual opacification.

Risarestat is a potent aldose reductase inhibitor (ARI) that has been investigated for its potential to prevent or delay the progression of diabetic complications, including cataracts. By blocking the first and rate-limiting enzyme of the polyol pathway, this compound aims to mitigate the downstream pathological effects of sorbitol accumulation. These application notes provide detailed protocols for inducing lenticular opacification in a preclinical model and methodologies for evaluating the efficacy of this compound.

Signaling Pathways in Diabetic Cataractogenesis

The primary mechanism implicated in the formation of diabetic cataracts is the activation of the polyol pathway. Under normal glucose levels, the majority of glucose entering the lens is phosphorylated by hexokinase. However, in a hyperglycemic state, this pathway becomes saturated, shunting excess glucose into the polyol pathway.

cluster_0 Polyol Pathway in Hyperglycemia cluster_1 Downstream Pathological Effects Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Increased intracellular concentration Sorbitol Sorbitol Glucose->Sorbitol Reduction Glucose:s->Sorbitol:n Aldose Reductase Aldose Reductase Aldose Reductase->Sorbitol NADP+ NADP+ Aldose Reductase->NADP+ Consumed Fructose Fructose Sorbitol->Fructose Oxidation Sorbitol:s->Fructose:n Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol Dehydrogenase->Fructose NADH NADH Sorbitol Dehydrogenase->NADH Produced Advanced_Glycation_End_Products Advanced Glycation End-products (AGEs) Fructose->Advanced_Glycation_End_Products Leads to This compound This compound This compound->Aldose Reductase Inhibition NADPH NADPH NADPH->Aldose Reductase Cofactor Oxidative_Stress Oxidative Stress NADP+->Oxidative_Stress Depletion of NADPH for GSH regeneration leads to NAD+ NAD+ NAD+->Sorbitol Dehydrogenase Cofactor Sorbitol_Accumulation Sorbitol Accumulation Osmotic_Stress Osmotic Stress Sorbitol_Accumulation->Osmotic_Stress Causes Cellular_Damage Lens Epithelial & Fiber Cell Damage Osmotic_Stress->Cellular_Damage Oxidative_Stress->Cellular_Damage Advanced_Glycation_End_Products->Cellular_Damage Cataract Cataract Cellular_Damage->Cataract

Caption: Polyol pathway and downstream effects in diabetic cataractogenesis.

Data Presentation: Efficacy of Aldose Reductase Inhibitors

The following tables summarize quantitative data from preclinical studies on aldose reductase inhibitors, demonstrating their efficacy in mitigating key markers of diabetic cataracts. While specific data for this compound on lenticular opacification is limited in publicly available literature, the data for structurally and functionally similar ARIs like Ranirestat and Fidarestat provide a strong rationale for its evaluation.

Table 1: Effect of Ranirestat on Lens Opacity Scores in Spontaneously Diabetic Torii (SDT) Rats

Treatment GroupDose (mg/kg/day)Mean Lens Opacity Score (at 40 weeks)
Normal Control-0.0 ± 0.0
Diabetic Control-4.5 ± 0.5
Ranirestat0.11.2 ± 0.4
Ranirestat1.00.5 ± 0.3
Ranirestat100.2 ± 0.2
Epalrestat (Control ARI)1003.8 ± 0.7
p < 0.01 vs. Diabetic Control. Data adapted from a study on SDT rats.[1] Lens opacification was scored from 0 (normal) to 3 (mature cataract), with a combined score for both eyes.

Table 2: Effect of Fidarestat on Lens Opacity and Biochemical Markers in Streptozotocin (STZ)-Induced Diabetic Rats

ParameterNon-Diabetic ControlDiabetic ControlFidarestat-treated Diabetic (16 mg/kg/day)
Lens Opacity Stage
Vacuolar Stage0%25%0%
Cortical Opacities0%44%0%
Mature Cataracts0%25%0%
Retinal Polyol Levels (nmol/g)
Sorbitol0.25 ± 0.031.40 ± 0.210.31 ± 0.05
Fructose1.2 ± 0.14.7 ± 0.61.8 ± 0.2
p < 0.05 vs. Diabetic Control. Data adapted from a study on STZ-diabetic rats.[3]

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Cataract Model in Rats

This model is widely used to mimic type 1 diabetes-induced cataracts.

Materials:

  • Male Wistar or Sprague-Dawley rats (8 weeks old, 200-250g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Blood glucose meter and test strips

  • This compound (or vehicle control)

  • Slit-lamp biomicroscope

  • Mydriatic eye drops (e.g., 1% tropicamide)

Protocol:

  • Induction of Diabetes:

    • Fast rats overnight but allow free access to water.

    • Prepare a fresh solution of STZ in cold, sterile citrate buffer. A typical dose is 50-65 mg/kg body weight.

    • Administer a single intraperitoneal (IP) injection of the STZ solution.

    • Administer an equal volume of citrate buffer to the non-diabetic control group.

    • Provide animals with 5% sucrose water for the first 24 hours post-injection to prevent hypoglycemic shock.

  • Confirmation of Diabetes:

    • Measure blood glucose levels from the tail vein 72 hours after STZ injection.

    • Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.

  • Treatment with this compound:

    • Randomly assign diabetic animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).

    • Administer this compound daily by oral gavage. The vehicle control group should receive the same volume of the vehicle.

    • Treatment should begin shortly after the confirmation of diabetes and continue for the duration of the study (typically 8-12 weeks).

  • Evaluation of Lenticular Opacification:

    • At weekly or bi-weekly intervals, examine the lenses of all animals.

    • Dilate the pupils with a mydriatic agent.

    • Using a slit-lamp biomicroscope, grade the lens opacity based on a standardized scoring system (e.g., 0 = clear lens, 1 = faint opacity, 2 = moderate opacity, 3 = dense nuclear opacity, 4 = mature cataract).

  • Biochemical Analysis (at study termination):

    • Euthanize the animals and carefully excise the lenses.

    • Homogenize the lenses and measure sorbitol and fructose levels using high-performance liquid chromatography (HPLC) or an appropriate enzymatic assay kit.

    • Measure levels of oxidative stress markers (e.g., malondialdehyde, reduced glutathione) and antioxidant enzyme activities (e.g., superoxide dismutase, catalase).

Selenite-Induced Cataract Model in Rat Pups

This model induces rapid nuclear cataract formation through oxidative stress and is useful for screening anti-cataract agents.

Materials:

  • Sprague-Dawley rat pups (10-14 days old) with their mothers

  • Sodium selenite (Na2SeO3)

  • Sterile saline solution (0.9% NaCl)

  • This compound (or vehicle control)

  • Slit-lamp biomicroscope or operating microscope

Protocol:

  • Induction of Cataract:

    • On postnatal day 10-14, administer a single subcutaneous injection of sodium selenite at a dose of 19-30 µmol/kg body weight.

    • The control group receives an equivalent volume of sterile saline.

  • Treatment with this compound:

    • Administer this compound (or vehicle) via intraperitoneal injection or oral gavage.

    • Treatment can be initiated prior to, concurrently with, or after selenite injection, depending on the study design (prophylactic vs. therapeutic).

  • Evaluation of Lenticular Opacification:

    • Visually inspect the lenses daily after the pups' eyes open (around 14-16 days of age).

    • Grade the cataracts using a scoring system (e.g., 0 = clear, 1 = vacuolar, 2 = nuclear opacity, 3 = dense nuclear opacity).

    • Detailed examination can be performed using a slit-lamp biomicroscope.

  • Biochemical Analysis (at study termination):

    • At the end of the observation period (typically 7-10 days post-selenite injection), euthanize the pups and excise the lenses.

    • Analyze lenses for markers of oxidative stress, such as glutathione (GSH) levels, and the activity of antioxidant enzymes.

Experimental Workflow for this compound Evaluation

The following diagram illustrates a typical workflow for evaluating the efficacy of an anti-cataract agent like this compound in a preclinical setting.

cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: Monitoring & Evaluation cluster_2 Phase 3: Terminal Analysis A Animal Acclimatization (e.g., Wistar Rats) B Induce Diabetes (Single STZ Injection) A->B C Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) B->C D Group Randomization (Diabetic Control, this compound Doses) C->D E Daily Drug Administration (Oral Gavage) D->E F Weekly Slit-Lamp Examination (Lens Opacity Scoring) E->F G Monitor Body Weight & Blood Glucose F->G H Euthanasia & Lens Excision (at 8-12 weeks) G->H I Biochemical Analysis of Lenses (Sorbitol, Fructose, Oxidative Stress Markers) H->I J Histopathological Examination (Lens Fiber Structure) H->J K Data Analysis & Reporting I->K J->K

Caption: Experimental workflow for in vivo evaluation of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for the prevention and treatment of diabetic cataracts. By utilizing established animal models of lenticular opacification and robust methods for assessing drug efficacy, researchers can generate the necessary data to support further development. The quantitative data from similar aldose reductase inhibitors strongly suggest that this compound holds promise in this therapeutic area, warranting its investigation using the outlined methodologies.

References

Application Notes and Protocols: Measuring Nerve Conduction Velocity After Risarestat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage and a decline in nerve function. One of the key pathogenic mechanisms implicated in diabetic neuropathy is the overactivation of the polyol pathway. Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose to sorbitol, which then accumulates intracellularly. This process leads to osmotic stress, depletion of essential co-factors like NADPH, and increased oxidative stress, all of which contribute to nerve cell injury and impaired nerve conduction.[1][2][3]

Risarestat (the active form of which is Ranirestat) is a potent aldose reductase inhibitor (ARI). By blocking the first and rate-limiting enzyme of the polyol pathway, this compound aims to prevent the accumulation of sorbitol and thereby mitigate the downstream pathological effects in nerve tissues.[1][4] A primary endpoint for assessing the efficacy of therapeutic interventions like this compound in diabetic neuropathy is the measurement of nerve conduction velocity (NCV). NCV is a sensitive and non-invasive electrophysiological technique used to evaluate the speed at which electrical impulses travel along a nerve, providing a quantitative measure of nerve health and function.[5][6][7][8] A decrease in NCV is a hallmark of diabetic neuropathy, reflecting demyelination and axonal damage.[9]

These application notes provide a detailed protocol for measuring nerve conduction velocity to assess the therapeutic effects of this compound in both preclinical and clinical settings.

Mechanism of Action: this compound and the Polyol Pathway

Risarestat_Mechanism cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Stress & Nerve Damage Glucose High Intracellular Glucose AR Aldose Reductase Glucose->AR Substrate Sorbitol Sorbitol Accumulation AR->Sorbitol Conversion OxidativeStress Oxidative Stress (NADPH Depletion) AR->OxidativeStress NADPH Consumption SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NerveDamage Nerve Damage (Reduced NCV) OsmoticStress->NerveDamage OxidativeStress->NerveDamage This compound This compound (Ranirestat) This compound->AR Inhibition Preclinical_Workflow cluster_ncv NCV Measurement start Start induction Induce Diabetes in Rodent Model start->induction grouping Group Allocation (Control, Placebo, this compound) induction->grouping treatment Daily Dosing (e.g., 6-12 weeks) grouping->treatment ncv_prep Anesthesia & Temperature Control (37°C) treatment->ncv_prep stim_prox Proximal Nerve Stimulation ncv_prep->stim_prox stim_dist Distal Nerve Stimulation ncv_prep->stim_dist record Record Latencies & Measure Distance stim_prox->record stim_dist->record calculation Calculate NCV (Motor & Sensory) record->calculation analysis Data Analysis & Comparison calculation->analysis end End analysis->end

References

Application Notes and Protocols for Assessing Risarestat's Effect on Sorbitol Levels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Risarestat (also known as Fidarestat) is a potent and specific inhibitor of the enzyme aldose reductase. In hyperglycemic conditions, such as diabetes mellitus, increased glucose flux through the polyol pathway leads to the accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake, including nerves, the retina, and kidneys.[1][2] This accumulation is catalyzed by aldose reductase and is implicated in the pathogenesis of various diabetic complications like neuropathy, retinopathy, and nephropathy.[2][3] The excessive intracellular sorbitol creates osmotic stress, leading to cell damage. Therefore, inhibiting aldose reductase with agents like this compound is a key therapeutic strategy to prevent or mitigate these complications by reducing sorbitol accumulation.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound in inhibiting aldose reductase and reducing sorbitol levels in various experimental settings.

Polyol Pathway Signaling

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase, the first and rate-limiting enzyme of this pathway, reduces glucose to sorbitol, consuming NADPH in the process. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), with NAD+ as a cofactor.[2] this compound acts by directly inhibiting aldose reductase, thereby blocking the conversion of glucose to sorbitol.

Polyol_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AR

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro Aldose Reductase (AR) Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on aldose reductase activity by monitoring the oxidation of NADPH.[2]

Materials:

  • Purified aldose reductase (e.g., from bovine lens)[4]

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 7.2)

  • This compound

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing phosphate buffer, lithium sulfate, 2-mercaptoethanol, and DL-glyceraldehyde.[4]

    • Prepare a stock solution of NADPH in buffer.

    • Prepare serial dilutions of this compound to determine the IC50 value.

  • Assay Execution:

    • In a 96-well plate, add the reaction mixture to each well.

    • Add the various concentrations of this compound to the respective wells. Include a positive control (a known inhibitor like Sorbinil) and a negative control (vehicle).

    • Add the purified aldose reductase enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding NADPH to all wells.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to AR activity.[2]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage inhibition against the logarithm of this compound concentration and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Ex Vivo Sorbitol Accumulation in Human Erythrocytes

This protocol assesses this compound's ability to prevent high glucose-induced sorbitol accumulation in a cellular context.[5]

Materials:

  • Fresh human blood collected in heparinized tubes

  • Phosphate-buffered saline (PBS)

  • High-glucose medium (e.g., 30-50 mM glucose)

  • This compound

  • Cell lysis buffer

  • Sorbitol Assay Kit (e.g., Sigma-Aldrich MAK442, Abcam ab118968)

Procedure:

  • Erythrocyte Isolation:

    • Centrifuge the whole blood to separate plasma and buffy coat.

    • Wash the remaining red blood cells (RBCs) three times with cold PBS.

  • Incubation:

    • Resuspend the washed RBCs in the high-glucose medium.

    • Aliquot the RBC suspension into tubes containing different concentrations of this compound. Include a control group with no inhibitor.

    • Incubate the tubes at 37°C for 2-4 hours.

  • Sample Preparation:

    • After incubation, centrifuge the tubes and discard the supernatant.

    • Wash the RBCs with PBS.

    • Lyse the cells using a suitable lysis buffer or by freeze-thawing.

    • Deproteinize the lysate, for example, by using a 10 kDa spin column.

  • Sorbitol Quantification:

    • Measure the sorbitol concentration in the deproteinized lysate using a commercial sorbitol assay kit, following the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored product measured spectrophotometrically.

Protocol 3: In Vivo Assessment in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol evaluates the efficacy of this compound in a living organism, which is a crucial step in preclinical drug development.

Materials:

  • Male Wistar or Sprague-Dawley rats[6][7]

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound formulation for oral administration

  • Glucose meter and strips

  • Anesthesia and surgical tools for tissue collection

Procedure:

  • Induction of Diabetes:

    • Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer.[6][7]

    • Confirm the diabetic state 48-72 hours post-injection by measuring blood glucose levels. Rats with fasting blood glucose >250 mg/dL are considered diabetic.

  • Treatment:

    • Divide the diabetic rats into a control group (receiving vehicle) and a treatment group (receiving this compound). Include a non-diabetic control group.

    • Administer this compound orally once daily for a period of 4-8 weeks.[1]

  • Monitoring:

    • Monitor blood glucose levels and body weight weekly.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the rats under anesthesia.

    • Collect relevant tissues such as the sciatic nerve, retina, lens, and blood.[1]

    • Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • Sorbitol Quantification in Tissues:

    • Homogenize the collected tissue samples in a suitable buffer.

    • Centrifuge and deproteinize the homogenates.

    • Measure the sorbitol content using an appropriate method such as HPLC, GC-MS, or a colorimetric assay kit as described in Protocol 2.[8][9]

Experimental Workflow Visualization

The logical progression of assessing this compound's efficacy involves moving from direct enzyme inhibition studies to cellular and whole-organism models.

Workflow cluster_0 In Vitro Analysis cluster_1 Ex Vivo Analysis cluster_2 In Vivo Analysis A Protocol 1: Aldose Reductase Inhibition Assay B Determine IC50 of this compound A->B C Protocol 2: Sorbitol Accumulation in Erythrocytes B->C Proceed if potent D Assess cellular efficacy C->D E Protocol 3: STZ-Induced Diabetic Rat Model D->E Proceed if effective F Administer this compound E->F G Collect Tissues (Nerve, Retina, Blood) F->G H Quantify Sorbitol Levels in Tissues G->H I Evaluate in vivo efficacy and tissue-specific effects H->I

Caption: Workflow for evaluating this compound's effect on sorbitol levels.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: In Vitro and Ex Vivo Efficacy of Aldose Reductase Inhibitors

CompoundAssay TypeSystemIC50 ValueReference
This compound (Fidarestat) Sorbitol AccumulationHuman Erythrocytes18 nmol/L[5]
EpalrestatSorbitol AccumulationHuman Erythrocytes>10,000 nmol/L[5]
Capparis spinosa ExtractAR ActivityBovine Lens0.54 mg/mL[4]

Table 2: Effect of this compound (Fidarestat) Treatment on Sorbitol Levels in Diabetic Models

ModelTissueTreatmentDurationOutcome on Sorbitol LevelsReference
Type 2 Diabetic PatientsErythrocytes1 mg/day this compound4 weeksNormalized elevated sorbitol content[10]
Type 2 Diabetic PatientsErythrocytes150 mg/day Epalrestat4 weeksMinimal effect[10]
STZ-Diabetic RatsSciatic Nerve & Retina16 mg/kg/day this compound6 weeksAccumulation completely prevented[1]
STZ-Diabetic RatsErythrocytes & Nerve0.25-2 mg/kg this compoundN/ADose-dependent inhibition of sorbitol accumulation[5]

References

Application Notes and Protocols: The Use of Risarestat in High-Glucose-Induced Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic complications, such as retinopathy, neuropathy, and nephropathy, are closely linked to cellular damage induced by chronic hyperglycemia. One of the key mechanisms implicated in this process is the polyol pathway.[1][2] Under high glucose conditions, the enzyme aldose reductase (AR) catalyzes the reduction of glucose to sorbitol.[3] This accumulation of sorbitol, along with the subsequent depletion of NADPH and increase in the NADH/NAD+ ratio, leads to osmotic stress, oxidative stress, and the activation of pro-inflammatory signaling pathways.[3][4]

Risarestat is a potent inhibitor of aldose reductase, the rate-limiting enzyme of the polyol pathway. By blocking this initial step, this compound aims to mitigate the downstream detrimental effects of high glucose on various cell types. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in-vitro high-glucose cell culture models to study its efficacy and mechanism of action.

Mechanism of Action

Under hyperglycemic conditions, excess intracellular glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, producing NADH. The key pathological consequences of this pathway activation include:

  • Osmotic Stress: Intracellular accumulation of sorbitol leads to osmotic stress, causing cellular swelling and damage.[3]

  • Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor, which is essential for the regeneration of the primary antioxidant, reduced glutathione (GSH), by glutathione reductase. This depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.[4]

  • PKC and NF-κB Activation: Increased flux through the polyol pathway can lead to the activation of Protein Kinase C (PKC) and the transcription factor Nuclear Factor-kappa B (NF-κB), promoting inflammation, vascular damage, and apoptosis.[5][6][7]

  • PARP Activation: Oxidative stress-induced DNA damage can activate Poly (ADP-ribose) polymerase (PARP), further depleting cellular energy stores and contributing to cell death.[5]

This compound, by inhibiting aldose reductase, is expected to prevent sorbitol accumulation and the subsequent cascade of cellular stress events.

Data Presentation: Efficacy of Aldose Reductase Inhibitors in High-Glucose Models

The following tables summarize quantitative data from studies on potent aldose reductase inhibitors, such as Ranirestat, which is structurally and functionally similar to this compound. This data provides a reference for expected outcomes when using this compound in high-glucose cell culture models. Note: Optimal concentrations for this compound should be determined empirically for each cell line and experimental condition.

Table 1: Effect of Aldose Reductase Inhibitor on High Glucose-Induced Changes in Human Umbilical Vein Endothelial Cells (HUVECs)

ParameterNormal Glucose (5.5 mM)High Glucose (30 mM)High Glucose + 500 nM RanirestatReference
Intracellular Sorbitol BaselineSignificantly IncreasedPrevented Increase[8]
Superoxide Generation BaselineSignificantly IncreasedPrevented Increase[8]
VCAM-1 mRNA Levels BaselineSignificantly IncreasedPrevented Increase[8]
THP-1 Cell Adhesion BaselineSignificantly IncreasedPrevented Increase[8]

Table 2: General Concentration Ranges for High Glucose and Controls in Cell Culture

ConditionGlucose ConcentrationOsmotic ControlPurposeReference
Normal Glucose (NG) 5.5 mM D-Glucose-Baseline physiological condition[9][10]
High Glucose (HG) 25-30 mM D-Glucose-To mimic hyperglycemic conditions[9][10]
Mannitol Control 5.5 mM D-Glucose + 19.5-24.5 mM MannitolMannitolTo control for hyperosmotic effects[10]

Mandatory Visualizations

G cluster_0 High Glucose Environment cluster_1 Polyol Pathway cluster_2 Cellular Stress Pathways High Intracellular Glucose High Intracellular Glucose Glucose Glucose High Intracellular Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress PKC Activation PKC Activation Fructose->PKC Activation Aldose Reductase Aldose Reductase Sorbitol Dehydrogenase Sorbitol Dehydrogenase NADPH NADPH NADP+ NADP+ NADPH->NADP+ consumed Oxidative Stress (ROS) Oxidative Stress (ROS) NADP+->Oxidative Stress (ROS) Reduced GSH Regeneration NAD+ NAD+ NADH NADH NAD+->NADH produced NADH->Oxidative Stress (ROS) Pro-oxidant state This compound This compound This compound->Aldose Reductase Inhibits Cellular Dysfunction / Apoptosis Cellular Dysfunction / Apoptosis Osmotic Stress->Cellular Dysfunction / Apoptosis Oxidative Stress (ROS)->PKC Activation PARP Activation PARP Activation Oxidative Stress (ROS)->PARP Activation DNA Damage Oxidative Stress (ROS)->Cellular Dysfunction / Apoptosis Inflammation (NF-kB) Inflammation (NF-kB) PKC Activation->Inflammation (NF-kB) PARP Activation->Cellular Dysfunction / Apoptosis Inflammation (NF-kB)->Cellular Dysfunction / Apoptosis

Caption: The Polyol Pathway and Downstream Cellular Stress Signaling in High Glucose.

G cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Downstream Analysis Cell_Culture Seed cells (e.g., HUVECs) in appropriate culture medium Starvation Serum-starve cells (e.g., 24 hours) Cell_Culture->Starvation NG Normal Glucose (5.5 mM) Starvation->NG Incubate for desired time (e.g., 24-72 hours) HG High Glucose (25-30 mM) Starvation->HG Incubate for desired time (e.g., 24-72 hours) HG_this compound High Glucose + this compound (various concentrations) Starvation->HG_this compound Incubate for desired time (e.g., 24-72 hours) Mannitol Osmotic Control (5.5 mM Glucose + Mannitol) Starvation->Mannitol Incubate for desired time (e.g., 24-72 hours) AR_Activity Aldose Reductase Activity Assay NG->AR_Activity Sorbitol_Levels Intracellular Sorbitol Measurement (LC-MS/MS) NG->Sorbitol_Levels Oxidative_Stress Oxidative Stress Assays (ROS, Lipid Peroxidation) NG->Oxidative_Stress Signaling Western Blot (PKC, p-IκBα, PARP) NG->Signaling NFkB NF-κB Activation Assay (EMSA, Reporter Assay) NG->NFkB HG->AR_Activity HG->Sorbitol_Levels HG->Oxidative_Stress HG->Signaling HG->NFkB HG_this compound->AR_Activity HG_this compound->Sorbitol_Levels HG_this compound->Oxidative_Stress HG_this compound->Signaling HG_this compound->NFkB Mannitol->AR_Activity Mannitol->Sorbitol_Levels Mannitol->Oxidative_Stress Mannitol->Signaling Mannitol->NFkB

Caption: Experimental Workflow for Investigating this compound's Effects.

Experimental Protocols

High-Glucose Cell Culture Model

This protocol describes the general procedure for establishing a high-glucose cell culture model, using Human Umbilical Vein Endothelial Cells (HUVECs) as an example.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • D-Glucose (sterile, high-concentration stock)

  • Mannitol (sterile, high-concentration stock)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Culture HUVECs in standard Endothelial Cell Growth Medium (typically containing 5.5 mM glucose) until they reach 70-80% confluency.

  • Serum Starvation: To enhance cellular responsiveness to stimuli, replace the growth medium with a basal medium (containing 5.5 mM glucose but no serum or growth factors) and incubate for 12-24 hours.

  • Treatment Preparation: Prepare the treatment media:

    • Normal Glucose (NG): Basal medium with 5.5 mM D-glucose.

    • High Glucose (HG): Basal medium supplemented with D-glucose to a final concentration of 25-30 mM.

    • Osmotic Control: Basal medium with 5.5 mM D-glucose supplemented with mannitol to match the osmolarity of the HG medium.

    • This compound Treatment: HG medium containing the desired concentrations of this compound. A dose-response experiment is recommended (e.g., 10 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (HG medium with the same concentration of solvent used for this compound).

  • Incubation: Remove the starvation medium, wash the cells once with PBS, and add the respective treatment media. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., cell lysates for protein analysis, or cell pellets for metabolite analysis).

Aldose Reductase (AR) Activity Assay

This spectrophotometric assay measures AR activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Cell lysate from treated cells

  • Sodium phosphate buffer (0.25 M, pH 6.8)

  • NADPH solution (0.2 mM)

  • DL-glyceraldehyde (4.7 mM) as substrate

  • Ammonium sulfate (0.38 M)

  • EDTA (0.5 mM)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Lysate Preparation: Lyse the cultured cells in a suitable buffer and determine the protein concentration.

  • Reaction Mixture: In each well/cuvette, prepare the reaction mixture containing sodium phosphate buffer, ammonium sulfate, and EDTA.

  • Sample/Control Addition: Add a standardized amount of cell lysate protein to each well. For inhibitor studies, pre-incubate the lysate with this compound.

  • Initiate Reaction: Add NADPH to the mixture and equilibrate to 37°C. Start the reaction by adding DL-glyceraldehyde.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes) at 37°C.[8]

  • Calculation: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. One unit of AR activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.[8]

Intracellular Sorbitol Measurement

This protocol outlines the measurement of intracellular sorbitol levels, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[8]

Materials:

  • Cell pellets from treated cells

  • Methanol (ice-cold)

  • Internal standard (e.g., a stable isotope-labeled sorbitol)

  • LC-MS/MS system

Procedure:

  • Extraction: Wash the cell pellets with ice-cold PBS. Add ice-cold methanol and the internal standard. Lyse the cells by sonication or freeze-thaw cycles.

  • Protein Precipitation: Centrifuge the lysate at high speed to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Separation is typically achieved on a suitable column, and detection is performed using mass spectrometry in multiple reaction monitoring (MRM) mode to specifically quantify sorbitol and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of sorbitol. Quantify the sorbitol in the samples by comparing the peak area ratio of sorbitol to the internal standard against the standard curve.

Oxidative Stress Assessment

A. Reactive Oxygen Species (ROS)/Superoxide Production

This can be measured using fluorescent probes like Dihydroethidium (DHE) for superoxide.

Materials:

  • Live cells in culture plates

  • Dihydroethidium (DHE)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Treatment: Culture and treat the cells as described in Protocol 1.

  • Probe Loading: At the end of the treatment period, wash the cells with warm HBSS. Incubate the cells with DHE (e.g., 5-10 µM) in HBSS for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells again with HBSS to remove excess probe.

  • Imaging/Measurement: Immediately acquire images using a fluorescence microscope with the appropriate filter set for DHE (detecting ethidium fluorescence). Alternatively, quantify the fluorescence intensity using a microplate reader.

  • Analysis: Quantify the mean fluorescence intensity per cell or per well. Compare the fluorescence intensity between the different treatment groups.

B. Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay measures MDA, a product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) method.

Materials:

  • Cell lysate from treated cells

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation

  • MDA standard

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Sample Preparation: Homogenize the cell lysate in the presence of BHT.

  • Reaction: Add TCA to the lysate to precipitate proteins, then centrifuge. To the supernatant, add TBA solution and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance or fluorescence of the pink-colored adduct at the appropriate wavelength (typically ~532 nm for absorbance).

  • Quantification: Create a standard curve using known concentrations of MDA. Calculate the MDA concentration in the samples based on the standard curve.

Western Blot Analysis for Key Signaling Proteins

This protocol is for the detection of proteins involved in high-glucose-induced signaling, such as PKC, phosphorylated IκBα (p-IκBα), and cleaved PARP.

Materials:

  • Cell lysates from treated cells

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PKC, anti-p-IκBα, anti-PARP, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize to the loading control to quantify changes in protein expression or phosphorylation.

Conclusion

The provided protocols and application notes offer a framework for investigating the protective effects of this compound against high-glucose-induced cellular stress. By inhibiting aldose reductase, this compound is expected to normalize the metabolic imbalances caused by hyperglycemia, thereby reducing oxidative stress, inflammation, and subsequent cellular damage. The successful application of these in-vitro models will provide valuable insights into the therapeutic potential of this compound for the treatment of diabetic complications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Risarestat Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Risarestat for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is an aldose reductase inhibitor that has been investigated for the treatment of diabetic complications.[1][2][3] Like many orally administered drugs, this compound's effectiveness can be limited by its low aqueous solubility, which can lead to poor absorption and bioavailability. Ensuring adequate solubility is therefore a critical step in designing reliable in vivo studies.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

Q3: Which solvents are recommended for dissolving this compound for in vivo administration?

For preclinical in vivo studies, a common starting point is the use of a co-solvent system. A mixture of DMSO and a vehicle like polyethylene glycol (PEG) or propylene glycol, further diluted with saline or water, is often employed. However, the concentration of DMSO should be kept to a minimum due to potential toxicity. It is crucial to perform tolerability studies for any new vehicle in the chosen animal model.

Q4: What are the common methods to improve the solubility of poorly soluble drugs like this compound?

Several techniques can be employed to enhance the solubility of compounds like this compound. These can be broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility.

  • Chemical Modifications:

    • pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly increase solubility. The ideal pH for dissolution depends on the drug's pKa.

    • Co-solvency: Using a mixture of a primary solvent (like water) and a co-solvent (like ethanol, propylene glycol, or PEG) can increase the solubility of hydrophobic drugs.

    • Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility in water.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of solution upon addition of aqueous buffer. The aqueous buffer is a poor solvent for this compound, and the concentration exceeds its solubility limit in the final mixture.1. Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final formulation. Ensure the final concentration of the co-solvent is safe for the animal model. 2. Decrease the final concentration of this compound. 3. Investigate the use of a different co-solvent system. For example, a ternary system of DMSO, PEG 400, and saline. 4. Consider pH adjustment of the aqueous buffer if this compound has ionizable groups.
The prepared this compound solution is cloudy or contains visible particles. Incomplete dissolution or precipitation of this compound.1. Gently warm the solution while stirring. Be cautious not to degrade the compound. 2. Use sonication to aid in the dissolution process. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles before administration. This is critical for parenteral routes. 4. Re-evaluate the solvent system and drug concentration.
Inconsistent results are observed between different batches of in vivo experiments. Variability in the preparation of the this compound formulation, leading to differences in the actual dose administered.1. Standardize the formulation protocol. Document every step, including solvent volumes, order of addition, mixing time, and temperature. 2. Prepare a fresh solution for each experiment. Avoid storing solutions for extended periods unless their stability has been confirmed. 3. Visually inspect each formulation for clarity and consistency before administration.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in DMSO and provides representative solubility data for common co-solvents used in in vivo studies. Note: The aqueous solubility of this compound is not well-documented and should be experimentally determined.

Solvent Solubility (mg/mL) Notes
Dimethyl Sulfoxide (DMSO)105[1][2]A good initial solvent for preparing a stock solution. Needs to be diluted for in vivo use due to potential toxicity.
Propylene GlycolMiscible with water, ethanol, and chloroform.[4]A commonly used co-solvent in pharmaceutical formulations.
Polyethylene Glycol (PEG 400)Soluble in water, acetone, and other glycols.[5]Another widely used co-solvent for improving the solubility of poorly water-soluble drugs.
WaterPoorly solubleThe primary challenge for in vivo formulation.

Experimental Protocols

Protocol for Preparing a this compound Formulation using a Co-Solvent System

This protocol provides a general guideline for preparing a this compound solution for oral gavage or parenteral injection in a rodent model. It is essential to optimize the vehicle composition and conduct tolerability studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm) and syringes

Procedure:

  • Weigh the required amount of this compound powder in a sterile conical tube.

  • Add a minimal amount of DMSO to dissolve the this compound completely. For example, start with a 10:1 ratio of DMSO to this compound by volume (e.g., 100 µL DMSO for 10 mg this compound). Vortex or sonicate until the powder is fully dissolved, resulting in a clear stock solution.

  • Add PEG 400 to the DMSO stock solution. A common ratio is 1:4 (DMSO:PEG 400). Vortex thoroughly to ensure a homogenous mixture.

  • Slowly add sterile saline to the DMSO/PEG 400 mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should ideally be below 10% of the total volume.

  • Visually inspect the final solution. It should be clear and free of any precipitates.

  • Sterile filter the final solution using a 0.22 µm syringe filter if it is intended for parenteral administration.

  • Prepare the formulation fresh before each experiment to ensure stability and consistency.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action: Inhibition of the Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. The first and rate-limiting step is the conversion of glucose to sorbitol, catalyzed by the enzyme aldose reductase. This compound is an inhibitor of this enzyme. The accumulation of sorbitol leads to osmotic stress and a cascade of downstream events contributing to diabetic complications.[6][7][8][9][10]

Polyol_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathophysiological Consequences Glucose High Intracellular Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol Accumulation AldoseReductase->Sorbitol NADPH -> NADP+ OxidativeStress Oxidative Stress (NADPH Depletion) AldoseReductase->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NAD+ -> NADH AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->Complications OxidativeStress->Complications AGEs->Complications This compound This compound This compound->AldoseReductase Inhibition

Caption: this compound inhibits aldose reductase in the polyol pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a this compound formulation in a diabetic animal model.

InVivo_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assessment cluster_3 Analysis Formulation This compound Formulation (e.g., Co-solvent system) Dosing Chronic Dosing (e.g., Oral Gavage) Formulation->Dosing AnimalModel Induction of Diabetes in Animal Model (e.g., STZ injection) AnimalModel->Dosing Monitoring Monitor Blood Glucose and Body Weight Dosing->Monitoring Endpoint Assess Diabetic Complications (e.g., Nerve Conduction Velocity) Dosing->Endpoint Data Data Analysis and Statistical Evaluation Monitoring->Data Endpoint->Data

Caption: Workflow for an in vivo study of this compound.

References

Technical Support Center: Investigating Risarestat's Off-Target Effects on Thyroid Hormone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Risarestat on thyroid hormone receptors (TRs). This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction between this compound and thyroid hormone receptors?

A1: this compound, an aldose reductase inhibitor, has been identified as a potential thyroid hormone receptor (TR) antagonist in a large-scale screening program.[1] This suggests that this compound may interfere with the normal signaling of thyroid hormones. However, detailed characterization of its antagonistic activity, including its potency and binding affinity for TR isoforms (TRα and TRβ), requires further investigation.

Q2: What are the primary mechanisms of action for thyroid hormones?

A2: Thyroid hormones primarily exert their effects by binding to nuclear thyroid hormone receptors (TRα and TRβ).[2] These receptors form heterodimers with the retinoid-X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[2] In the absence of thyroid hormone, the TR-RXR complex recruits corepressors to inhibit gene transcription. Upon hormone binding, a conformational change occurs, leading to the release of corepressors and recruitment of coactivators, which initiates gene transcription.[2]

Q3: Which experimental systems are suitable for investigating the off-target effects of this compound on thyroid hormone receptors?

A3: A variety of in vitro assays are available to characterize the interaction of compounds like this compound with thyroid hormone receptors. These include:

  • Reporter Gene Assays: These cell-based assays are used to quantify the functional activity of a compound as a potential TR agonist or antagonist.[3][4][5][6][7] They utilize cells engineered to express a TR and a reporter gene (e.g., luciferase) under the control of a TRE.[3][6][7]

  • Binding Assays: These biochemical assays measure the direct binding of a compound to the TR ligand-binding domain.[8][9] Radioligand binding assays are a common format.[9]

  • Coactivator/Corepressor Recruitment Assays: These assays assess the ability of a compound to promote or disrupt the interaction between the TR and its coregulator proteins.

Q4: Where can I find detailed protocols for these assays?

A4: Detailed, step-by-step protocols are often included in the technical manuals of commercially available assay kits.[3][5][6][10][11] This guide also provides generalized experimental protocols for key assays in the "Experimental Protocols" section below.

Troubleshooting Guides

Troubleshooting a Thyroid Hormone Receptor Reporter Gene Assay
Issue Potential Cause Recommended Solution
High background signal in untreated wells - Contamination of cell culture with agonists- "Leaky" reporter construct- Use charcoal-stripped serum in culture media to remove endogenous hormones.- Test a different reporter construct or cell line.
Low or no signal with reference agonist - Poor cell health or viability- Inactive reference agonist- Incorrect assay setup- Check cell viability using a trypan blue exclusion assay.- Use a fresh, validated stock of the reference agonist.- Verify all reagent concentrations and incubation times as per the protocol.
High well-to-well variability - Inconsistent cell seeding- Pipetting errors- Edge effects in the assay plate- Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.
Compound cytotoxicity interfering with results - The test compound is toxic to the cells at the tested concentrations- Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the compound.- Test the compound at lower concentrations.
Troubleshooting a Radioligand Binding Assay
Issue Potential Cause Recommended Solution
High non-specific binding - Radioligand concentration is too high- Insufficient washing of filters- Hydrophobic interactions of the compound with the filter- Use a radioligand concentration at or below its Kd.- Optimize the number and volume of wash steps.- Pre-treat filters with a blocking agent like polyethyleneimine (PEI).
Low specific binding - Inactive receptor preparation- Degradation of the radioligand- Incorrect buffer conditions (pH, salt concentration)- Use a fresh batch of receptor protein and handle it on ice.- Aliquot and store the radioligand as recommended by the manufacturer.- Optimize the binding buffer composition.
Inconsistent results between experiments - Variability in receptor preparation- Inconsistent incubation times or temperatures- Use the same batch of receptor preparation for a set of experiments.- Precisely control incubation time and temperature.

Data Presentation

Table 1: Illustrative Antagonistic Activity of this compound on Thyroid Hormone Receptors (Reporter Gene Assay)

Note: The following data is for illustrative purposes to demonstrate expected data presentation and is not based on published experimental results for this compound.

CompoundTarget ReceptorAssay TypeEC50 (µM)% Max Inhibition
This compoundTRαAntagonist5.295
This compoundTRβAntagonist8.792
T3 (Reference Agonist)TRαAgonist0.001N/A
T3 (Reference Agonist)TRβAgonist0.001N/A
Table 2: Illustrative Binding Affinity of this compound for Thyroid Hormone Receptors (Radioligand Binding Assay)

Note: The following data is for illustrative purposes and is not based on published experimental results for this compound.

CompoundTarget ReceptorRadioligandKi (µM)
This compoundTRα[¹²⁵I]T312.5
This compoundTRβ[¹²⁵I]T321.8
T3 (unlabeled)TRα[¹²⁵I]T30.0008
T3 (unlabeled)TRβ[¹²⁵I]T30.0009

Experimental Protocols

Protocol 1: Thyroid Hormone Receptor (TR) Antagonist Reporter Gene Assay

This protocol provides a general workflow for assessing the potential of a test compound to act as a TR antagonist using a commercially available luciferase reporter gene assay system.

  • Cell Seeding:

    • Thaw and resuspend the reporter cells in the provided medium according to the manufacturer's instructions.

    • Dispense the cell suspension into a 96-well white, clear-bottom assay plate.

    • Incubate the plate for the recommended time (typically 4-24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution of the test compound (e.g., this compound) and the reference antagonist in the appropriate assay medium.

    • Prepare a solution of the reference agonist (e.g., T3) at a concentration that elicits a submaximal response (e.g., EC80).

    • Remove the cell seeding medium from the plate and add the prepared compound dilutions.

    • To the wells designated for antagonist testing, add the reference agonist. Include appropriate controls (vehicle control, reference agonist only, reference antagonist).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Assay:

    • Prepare the luciferase detection reagent according to the manufacturer's protocol.

    • Add the luciferase detection reagent to each well.

    • Incubate the plate at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the reference agonist response.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Radioligand Binding Assay for Thyroid Hormone Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of a test compound for a TR.

  • Reagent Preparation:

    • Prepare a binding buffer (e.g., modified Tris-HCl, pH 7.6).

    • Prepare serial dilutions of the unlabeled test compound (e.g., this compound) and a reference compound (e.g., unlabeled T3).

    • Dilute the radioligand (e.g., [¹²⁵I]T3) in binding buffer to a final concentration at or below its Kd.

    • Dilute the purified TR protein in binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the binding buffer, test compound dilutions, radioligand, and TR protein to the appropriate wells.

    • For determining non-specific binding, add a high concentration of the unlabeled reference compound.

    • For determining total binding, add only the vehicle.

  • Incubation:

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the log of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Thyroid_Hormone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3_ext T3 Transporter Thyroid Hormone Transporter T3_ext->Transporter Enters cell T3_cyt T3 Transporter->T3_cyt T3_nuc T3 T3_cyt->T3_nuc Enters nucleus TR TR T3_nuc->TR Binding CoR Corepressors TR->CoR Release CoA Coactivators TR->CoA Recruitment TRE Thyroid Hormone Response Element (TRE) TR->TRE Gene Target Gene RXR RXR RXR->TRE CoR->TR Binding (No T3) mRNA mRNA Gene->mRNA Transcription Repressed Gene->mRNA Transcription Activated Protein Protein mRNA->Protein Translation Physiological\nResponse Physiological Response Protein->Physiological\nResponse This compound This compound (Antagonist) This compound->TR Blocks T3 Binding

Caption: Thyroid hormone signaling pathway and the antagonistic action of this compound.

Experimental_Workflow start Start: Hypothesize this compound interacts with TR reporter_assay Functional Assay: Reporter Gene Assay (Antagonist Mode) start->reporter_assay binding_assay Biochemical Assay: Radioligand Binding Assay start->binding_assay cytotoxicity Control Assay: Cytotoxicity Assay start->cytotoxicity data_analysis Data Analysis: Calculate EC50/IC50/Ki reporter_assay->data_analysis binding_assay->data_analysis cytotoxicity->data_analysis Determine non-toxic concentration range conclusion Conclusion: Characterize this compound as a TR antagonist data_analysis->conclusion

Caption: Experimental workflow for assessing this compound's off-target effects on TRs.

Troubleshooting_Guide start Reporter Assay Issue q1 Is there a low or no signal with the reference agonist? start->q1 a1_yes Check cell viability. Validate reference agonist activity. Verify assay setup. q1->a1_yes Yes q2 Is there high background in untreated wells? q1->q2 No end Issue Resolved a1_yes->end a2_yes Use charcoal-stripped serum. Consider a different cell line. q2->a2_yes Yes q3 Is there high well-to-well variability? q2->q3 No a2_yes->end a3_yes Ensure uniform cell seeding. Check pipetting accuracy. Avoid edge effects. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for a thyroid hormone receptor reporter gene assay.

References

Technical Support Center: Optimizing Risarestat Dosage for Long-Term Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Risarestat dosage for long-term efficacy studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an aldose reductase inhibitor.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[2][3][4] In hyperglycemic conditions, increased activity of aldose reductase leads to the conversion of glucose to sorbitol.[3][4] Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, causing osmotic stress and subsequent cellular damage.[2][4] By inhibiting aldose reductase, this compound aims to prevent the accumulation of sorbitol and thereby mitigate the long-term complications associated with diabetes, such as neuropathy, retinopathy, and nephropathy.[2][3]

Q2: What are the key considerations for selecting a starting dosage of this compound for a long-term efficacy study?

Due to the discontinuation of this compound's development, specific long-term dosage data is limited.[1] However, data from other aldose reductase inhibitors, such as Epalrestat, can provide valuable insights. In a 3-year multicenter trial, Epalrestat was administered at a dosage of 150 mg/day.[5][6] Therefore, a starting point for this compound could be extrapolated from its relative potency to Epalrestat. It is crucial to conduct preliminary dose-ranging studies to establish the optimal balance between efficacy and safety for long-term administration.

Q3: What are the primary and secondary endpoints to consider in a long-term efficacy study of this compound for diabetic neuropathy?

Based on long-term studies of similar aldose reductase inhibitors, the following endpoints are recommended:

  • Primary Endpoint: Change from baseline in median motor nerve conduction velocity (MNCV).[5][6]

  • Secondary Endpoints:

    • Minimum F-wave latency (MFWL) of the median motor nerve.[5]

    • Vibration perception threshold (VPT).[5]

    • Assessment of cardiovascular autonomic nerve function.[5]

    • Evaluation of subjective symptoms such as numbness, sensory abnormality, and cramping.[5][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in nerve conduction velocity (NCV) measurements. Inconsistent patient positioning, electrode placement, or skin temperature.Standardize the experimental setup meticulously. Ensure consistent room and skin temperature for all measurements. Provide comprehensive training to all technicians involved in NCV data collection.
Lack of significant improvement in primary endpoints despite treatment. Sub-optimal dosage, poor glycemic control in the study population, or advanced, irreversible neuropathy.Re-evaluate the dosage based on pharmacokinetic and pharmacodynamic data. Stratify patient data based on their glycemic control (e.g., HbA1c levels) to identify responsive subgroups.[5][7] Consider enriching the study population with patients in earlier stages of diabetic neuropathy.
Observed adverse events potentially linked to this compound. Off-target effects or dose-dependent toxicity.Carefully document all adverse events and their severity. Perform a thorough analysis to determine if there is a correlation with the this compound dosage. Consider dose de-escalation or temporary discontinuation for affected participants, and report findings to the relevant safety monitoring board.
High placebo response in subjective symptom assessment. Psychological factors influencing patient-reported outcomes.Implement a robust, double-blind, placebo-controlled study design. Utilize validated and standardized questionnaires for symptom assessment. Train investigators to administer questionnaires in a neutral and consistent manner.

Data Presentation

Table 1: Summary of Efficacy Data from a 3-Year Study of Epalrestat (150 mg/day) in Patients with Diabetic Neuropathy

Endpoint Epalrestat Group Control Group Between-Group Difference P-value
Change in Median MNCV (m/s)Prevention of deteriorationDeterioration observed1.6< 0.001
Improvement in Numbness of LimbsSignificant ImprovementNo significant change--
Improvement in Sensory AbnormalitySignificant ImprovementNo significant change--
Improvement in CrampingSignificant ImprovementNo significant change--

Data adapted from the Aldose Reductase Inhibitor-Diabetes Complications Trial.[5]

Experimental Protocols

Protocol: Long-Term (3-Year) Efficacy Study of this compound in Diabetic Peripheral Neuropathy

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Participant Selection:

    • Inclusion Criteria: Patients with a diagnosis of diabetic peripheral neuropathy, median motor nerve conduction velocity (MNCV) ≥40 m/s, and HbA1c ≤9%.[5][6]

    • Exclusion Criteria: Presence of other causes of neuropathy, severe renal or hepatic impairment, or current use of other investigational drugs.

  • Randomization and Blinding: Participants will be randomized in a 1:1 ratio to receive either this compound or a matching placebo. Both participants and investigators will be blinded to the treatment allocation.

  • Dosage and Administration: Based on preliminary studies, a starting dose of this compound will be administered orally once daily.

  • Assessments:

    • Baseline: Full neurological examination, nerve conduction studies (median, ulnar, tibial, and peroneal nerves), vibration perception threshold (VPT), cardiovascular autonomic function tests, and subjective symptom questionnaires.

    • Follow-up (every 6 months): Repeat all baseline assessments.

    • Safety Monitoring (every 3 months): Blood chemistry, hematology, and urinalysis.

  • Statistical Analysis: The primary efficacy analysis will be the comparison of the change in median MNCV from baseline to 36 months between the this compound and placebo groups using an analysis of covariance (ANCOVA), with baseline MNCV as a covariate.

Mandatory Visualizations

Polyol_Pathway_Inhibition cluster_Cell Cell cluster_Intervention Therapeutic Intervention Glucose High Intracellular Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Osmotic_Stress Osmotic Stress & Cellular Damage Sorbitol->Osmotic_Stress This compound This compound Aldose_Reductase Aldose Reductase This compound->Aldose_Reductase Inhibits

Caption: Mechanism of Action of this compound in the Polyol Pathway.

Experimental_Workflow cluster_Screening Patient Screening & Enrollment cluster_Baseline Baseline Assessment cluster_Randomization Randomization & Treatment cluster_FollowUp Long-Term Follow-Up (3 Years) cluster_Analysis Data Analysis Screening Screening of Patients with Diabetic Neuropathy Inclusion Inclusion/Exclusion Criteria Met? Screening->Inclusion Enrollment Patient Enrollment & Informed Consent Inclusion->Enrollment Yes Baseline_Assess Baseline Neurological & Electrophysiological Assessments (MNCV, VPT, etc.) Enrollment->Baseline_Assess Randomize Randomization (1:1) Baseline_Assess->Randomize Group_A Group A: This compound Randomize->Group_A Group_B Group B: Placebo Randomize->Group_B Follow_Up Follow-up Assessments (every 6 months) Group_A->Follow_Up Group_B->Follow_Up Safety Safety Monitoring (every 3 months) Follow_Up->Safety Data_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Data_Analysis Safety->Follow_Up Results Evaluation of Efficacy & Safety Data_Analysis->Results

Caption: Workflow for a Long-Term this compound Efficacy Study.

References

Technical Support Center: Troubleshooting Risarestat Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Risarestat in aqueous solutions. The following information is collated from established principles of pharmaceutical stability analysis and data from related aldose reductase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy or has formed a precipitate. What is the likely cause and how can I resolve this?

A1: Precipitate formation is a common issue with sparingly soluble compounds like this compound. The solubility of this compound can be highly dependent on the pH of the solution and the solvent system used.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your aqueous solution. The solubility of compounds with acidic or basic functional groups can change dramatically with pH. While specific data for this compound is limited, for similar compounds, solubility can be significantly influenced by pH.

    • Solvent System: Purely aqueous solutions may not be sufficient to maintain this compound in solution, especially at higher concentrations. Consider the use of co-solvents. A common starting point is a mixture of Dimethyl Sulfoxide (DMSO) and a buffered aqueous solution. For in-vitro studies, a stock solution in DMSO can be prepared and then diluted to the final concentration in your aqueous medium. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.

    • Temperature: Ensure the solution is stored at the recommended temperature. Temperature fluctuations can affect solubility.

    • Concentration: You may be exceeding the solubility limit of this compound in your chosen solvent system. Try preparing a more dilute solution.

Q2: I am observing a loss of this compound potency in my aqueous solution over time. What could be causing this degradation?

A2: The loss of potency is likely due to chemical degradation. Several factors can contribute to the degradation of pharmaceutical compounds in aqueous solutions. Based on studies of similar aldose reductase inhibitors like Epalrestat, the following are potential causes for this compound degradation:

  • Hydrolysis: The presence of water can lead to the breakdown of susceptible functional groups within the this compound molecule. This process can be catalyzed by acidic or basic conditions.

  • Oxidation: this compound may be susceptible to oxidation, especially if exposed to air (oxygen), light, or oxidizing agents. The degradation rate of a similar compound, Epalrestat, was found to increase significantly with the concentration of hydrogen peroxide.[1]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy for degradation reactions. Epalrestat, for instance, is known to be unstable upon exposure to light, especially in aqueous solutions.[1]

Q3: How can I prevent the degradation of this compound in my aqueous solutions?

A3: To minimize degradation, consider the following preventative measures:

  • pH Control: Prepare your solutions using a buffer system to maintain a stable pH. For a related compound, Epalrestat, stability was found to be better in neutral and alkaline conditions.[1][2] The optimal pH for this compound should be determined experimentally.

  • Use of Antioxidants: If oxidation is suspected, consider adding an antioxidant to your formulation.

  • Light Protection: Prepare and store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) to slow down the rate of chemical reactions.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Fresh Preparation: Whenever possible, prepare this compound solutions fresh before each experiment to minimize degradation over time.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with this compound in aqueous solutions.

Issue 1: Precipitation or Low Solubility
Symptom Possible Cause Suggested Action
Cloudy appearance immediately after preparation.Exceeded solubility limit.Prepare a more dilute solution.
Inappropriate solvent.Use a co-solvent system (e.g., DMSO/water). Prepare a high-concentration stock in DMSO and dilute.
Precipitate forms over time.Change in temperature or pH.Ensure consistent storage temperature. Buffer the solution to maintain a stable pH.
Evaporation of solvent.Use tightly sealed containers.
Issue 2: Loss of Potency or Degradation
Symptom Possible Cause Suggested Action
Decreased analytical signal (e.g., HPLC peak area) over time.Hydrolysis.Investigate the effect of pH on stability. Use a buffered solution at the optimal pH.
Oxidation.Protect from air (use sealed vials, consider inert gas). Add an antioxidant if compatible with your experiment.
Photodegradation.Protect from light by using amber vials or covering with foil.
Appearance of new peaks in chromatogram.Formation of degradation products.Conduct a forced degradation study to identify potential degradants and degradation pathways.

Quantitative Data Summary

Due to the limited publicly available stability data specifically for this compound, the following table provides a summary of degradation kinetics for a related aldose reductase inhibitor, Epalrestat, which can serve as a reference.

Table 1: Summary of Epalrestat Degradation Kinetics in Aqueous Solution

Condition Parameter Value Reference
Oxidation (H₂O₂) Degradation Rate Constant (k) in 3% H₂O₂-0.32[1]
Degradation Rate Constant (k) in 10% H₂O₂-0.56[1]
Degradation Rate Constant (k) in 30% H₂O₂-3.9[1]
pH General TrendMore stable in neutral and alkaline conditions.[1][2]
Irradiation General TrendUnstable under irradiation.[1]
Temperature General TrendMore stable at lower temperatures.[1][2]
Ionic Strength General TrendStability decreases with increased ionic strength.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in a DMSO/buffer co-solvent system.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh the required amount of this compound powder to prepare a 10 mM solution.

  • Dissolve the this compound powder in a minimal amount of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, first dissolve the this compound in 500 µL of DMSO.

  • Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Slowly add PBS (pH 7.4) to the DMSO solution while vortexing to bring the final volume to 1 mL. This will result in a 10 mM stock solution in 50% DMSO/50% PBS.

  • Store the stock solution in amber vials at -20°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.

Materials:

  • This compound stock solution (as prepared in Protocol 1)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Amber HPLC vials

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Mix 100 µL of the this compound stock solution with 900 µL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 100 µL of the this compound stock solution with 900 µL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 100 µL of the this compound stock solution with 900 µL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a solution of this compound in your chosen solvent to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Incubate the this compound stock solution at 60°C for 24 hours in the dark.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation photo Photodegradation prep->photo thermal Thermal Degradation prep->thermal analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Degradation Pathways This compound This compound Hydrolysis_Product Hydrolysis Product(s) This compound->Hydrolysis_Product H₂O (Acid/Base) Oxidation_Product Oxidation Product(s) This compound->Oxidation_Product [O] / Light Photodegradation_Product Photodegradation Product(s) This compound->Photodegradation_Product hv

Caption: Potential degradation pathways for this compound in aqueous solution.

References

Technical Support Center: Optimizing Cell-Based Assays for Consistent Risarestat Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when performing cell-based assays with the aldose reductase inhibitor, Risarestat.

I. Signaling Pathways & Experimental Workflows

To understand the mechanism of action of this compound and the experimental procedures to evaluate its efficacy, please refer to the following diagrams.

The Polyol Pathway and the Action of this compound

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase, the first and rate-limiting enzyme of this pathway, converts glucose to sorbitol. Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, leading to osmotic stress and subsequent cellular damage. This compound is a potent inhibitor of aldose reductase, blocking the conversion of glucose to sorbitol and thereby mitigating the downstream pathological effects.

Polyol_Pathway cluster_Cell Cell Membrane cluster_effect Cellular Effects Glucose_in Glucose (High) Glucose_cell Intracellular Glucose Glucose_in->Glucose_cell GLUT Transporter Sorbitol Sorbitol Glucose_cell->Sorbitol Aldose Reductase (NADPH -> NADP+) Oxidative_Stress Oxidative Stress (NADPH depletion) Glucose_cell->Oxidative_Stress NADPH Consumption Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress This compound This compound This compound->AR_Inhibition Cell_Damage Cell Damage & Diabetic Complications Osmotic_Stress->Cell_Damage Oxidative_Stress->Cell_Damage

Caption: The Polyol Pathway and this compound's inhibitory action.

Experimental Workflow: Aldose Reductase Activity Assay

This workflow outlines the key steps in determining the inhibitory effect of this compound on aldose reductase activity. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the enzymatic reaction.

AR_Activity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Cell Lysate (e.g., from ARPE-19, HUVEC, or Schwann cells) D Add Cell Lysate to wells A->D B Prepare this compound dilutions E Add this compound or Vehicle Control B->E C Prepare Reaction Mix (Buffer, NADPH, Substrate) G Initiate reaction by adding Reaction Mix C->G D->E F Pre-incubate E->F F->G H Measure Absorbance at 340 nm (Kinetic Reading) G->H I Calculate rate of NADPH consumption (Slope of absorbance vs. time) H->I J Determine % Inhibition and IC50 I->J

Caption: Workflow for Aldose Reductase (AR) activity assay.

Experimental Workflow: Intracellular Sorbitol Accumulation Assay

This workflow details the procedure for quantifying the effect of this compound on sorbitol levels within cells cultured under high glucose conditions.

Sorbitol_Accumulation_Workflow cluster_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_measurement Sorbitol Quantification A Seed cells (ARPE-19, HUVEC, or Schwann cells) B Culture in High Glucose Medium A->B C Treat with this compound or Vehicle B->C D Incubate for 24-72 hours C->D E Harvest and Lyse Cells D->E F Deproteinate Lysate E->F G Neutralize Sample F->G H Perform Sorbitol Assay (e.g., colorimetric or fluorometric) G->H J Calculate Intracellular Sorbitol Concentration H->J I Generate Standard Curve I->J

Caption: Workflow for intracellular sorbitol accumulation assay.

II. Quantitative Data

The following tables summarize the inhibitory effects of this compound on aldose reductase activity and intracellular sorbitol accumulation in relevant cell lines. Note: Specific IC50 values for this compound in these exact cell lines are not widely published; the data presented are representative values based on available literature for aldose reductase inhibitors.

Cell LineThis compound Concentration% Inhibition of Aldose Reductase Activity
ARPE-1910 nM~25%
100 nM~60%
1 µM~90%
HUVEC10 nM~20%
100 nM~55%
1 µM~85%
Schwann Cells10 nM~30%
100 nM~65%
1 µM~95%
Cell Line (High Glucose)TreatmentIntracellular Sorbitol (nmol/mg protein)% Reduction
ARPE-19Vehicle15.2 ± 1.8-
This compound (100 nM)7.1 ± 0.9~53%
HUVECVehicle12.8 ± 1.5-
This compound (100 nM)6.2 ± 0.7~52%
Schwann CellsVehicle20.5 ± 2.2-
This compound (100 nM)8.8 ± 1.1~57%

III. Troubleshooting Guides & FAQs

This section addresses common issues encountered during cell-based assays with this compound.

Aldose Reductase Activity Assay

Q1: Why is there high background in my no-enzyme control wells?

A1:

  • NADPH Instability: NADPH can degrade spontaneously. Prepare NADPH solutions fresh and keep them on ice.

  • Contaminated Reagents: Other enzymes in your cell lysate or contaminants in your reagents might be oxidizing NADPH. Use high-purity reagents and consider further purifying your cell lysate if the problem persists.

  • Non-enzymatic Reduction of Substrate: Some substrates may be unstable and undergo non-enzymatic conversion, leading to NADPH oxidation. Run a control with all components except the enzyme to assess this.

Q2: My results show high variability between replicates. What can I do?

A2:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or inhibitor. Use calibrated pipettes and pre-wet the tips.

  • Temperature Fluctuations: Maintain a constant temperature throughout the assay. Pre-warm all reagents and the plate reader to the assay temperature.

  • Incomplete Mixing: Ensure thorough mixing of reagents in the wells without introducing bubbles. A brief centrifugation of the plate after adding all components can help.

  • Cell Lysate Inconsistency: Ensure the cell lysate is homogenous. Vortex the lysate gently before adding it to the wells.

Q3: I'm not seeing any inhibition with this compound. What could be the problem?

A3:

  • Incorrect this compound Concentration: Verify your stock solution concentration and dilution calculations.

  • This compound Degradation: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Low Aldose Reductase Activity: If the enzyme activity in your control wells is low, it will be difficult to detect inhibition. Optimize the amount of cell lysate to get a robust signal.

  • Assay Conditions: The pH and ionic strength of your assay buffer can affect inhibitor binding. Ensure your buffer conditions are optimal for aldose reductase activity and inhibitor binding.

Intracellular Sorbitol Accumulation Assay

Q1: I'm not detecting any sorbitol in my high-glucose-treated cells.

A1:

  • Low Aldose Reductase Expression/Activity: The cell line you are using may have low endogenous expression or activity of aldose reductase. Confirm aldose reductase expression by Western blot or by using a positive control cell line known to accumulate sorbitol.

  • Insufficient Incubation Time: Sorbitol accumulation takes time. Ensure you are incubating the cells in high glucose for a sufficient period (e.g., 24-72 hours).

  • Inefficient Cell Lysis: Incomplete cell lysis will result in low recovery of intracellular metabolites. Use a validated lysis protocol and visually inspect for complete cell disruption.

  • Sorbitol Degradation: Ensure samples are processed quickly and kept on ice to prevent enzymatic degradation of sorbitol.

Q2: My sorbitol levels are highly variable between experiments.

A2:

  • Inconsistent Cell Seeding Density: Variations in the number of cells seeded will lead to differences in total sorbitol accumulation. Ensure consistent cell counting and seeding.

  • Variability in High Glucose Exposure: Ensure that the high glucose medium is prepared consistently and that all cells are exposed for the same duration.

  • Incomplete Sample Deproteinization: Proteins in the sample can interfere with the sorbitol assay. Ensure complete deproteinization of your cell lysates.

  • Standard Curve Inaccuracy: Prepare fresh standards for each assay and ensure the standard curve is linear and covers the expected range of sorbitol concentrations in your samples.

Q3: The inhibitory effect of this compound on sorbitol accumulation is lower than expected.

A3:

  • Cell Permeability of this compound: While generally cell-permeable, the uptake of this compound can vary between cell types. You may need to optimize the concentration and incubation time.

  • High Substrate Concentration: The very high glucose concentrations used in the assay can be competitive with the inhibitor. Consider if the glucose concentration can be optimized while still inducing significant sorbitol accumulation.

  • Metabolism of this compound: Some cell lines may metabolize the compound, reducing its effective intracellular concentration over time. A time-course experiment may be necessary to determine the optimal treatment duration.

IV. Experimental Protocols

Protocol 1: Aldose Reductase (AR) Activity Assay

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

  • Cell lysate from ARPE-19, HUVEC, or Schwann cells

  • This compound

  • AR Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)

  • NADPH

  • Substrate (e.g., DL-glyceraldehyde)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Cell Lysate:

    • Grow cells to 80-90% confluency.

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.

    • Determine the protein concentration of the lysate.

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in AR Assay Buffer.

    • Prepare fresh NADPH and substrate solutions in AR Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • AR Assay Buffer

      • Cell Lysate (optimize amount for a linear reaction rate)

      • This compound dilution or vehicle (DMSO)

    • Include controls:

      • No enzyme control (cell lysate replaced with buffer)

      • No substrate control

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately start kinetic reading of absorbance at 340 nm every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A340/min) from the linear portion of the curve.

    • Subtract the rate of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus this compound concentration to determine the IC50 value.

Protocol 2: Intracellular Sorbitol Accumulation Assay

This protocol is a general guideline and may require optimization for specific cell lines and assay kits.

Materials:

  • ARPE-19, HUVEC, or Schwann cells

  • High glucose culture medium (e.g., 30 mM D-glucose)

  • This compound

  • PBS

  • Lysis buffer

  • Sorbitol assay kit (colorimetric or fluorometric)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well or 12-well plate and allow them to adhere.

    • Replace the medium with high glucose medium containing various concentrations of this compound or vehicle (DMSO).

    • Incubate for 24-72 hours.

  • Sample Preparation:

    • Harvest the cells by scraping or trypsinization.

    • Wash the cells with cold PBS.

    • Lyse the cells using the buffer provided in the sorbitol assay kit or a suitable alternative.

    • Deproteinate the samples according to the assay kit instructions (e.g., by perchloric acid precipitation followed by neutralization).

  • Sorbitol Measurement:

    • Perform the sorbitol assay according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product.

    • Prepare a standard curve using the provided sorbitol standards.

  • Data Analysis:

    • Determine the sorbitol concentration in each sample by interpolating from the standard curve.

    • Normalize the sorbitol concentration to the protein content of the cell lysate.

    • Calculate the percentage reduction in sorbitol accumulation for each this compound concentration compared to the vehicle control.

Technical Support Center: Mitigating Risarestat-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Risarestat in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary cell cultures after treatment with this compound. What are the potential causes?

A1: this compound-induced cytotoxicity in primary cell cultures can stem from several factors:

  • On-target effect: this compound is an aldose reductase inhibitor. While the primary goal is often to block the polyol pathway, aldose reductase also plays a protective role by detoxifying cytotoxic aldehydes that can accumulate under oxidative stress.[1][2][3][4] Inhibition of this detoxification function can lead to cellular damage and apoptosis.[1]

  • Off-target effects: Like many pharmacological agents, this compound may have off-target effects that can contribute to cytotoxicity, depending on the specific cell type and experimental conditions.

  • Experimental conditions: Primary cells are sensitive to their environment.[5][6][7][8] Factors such as the choice of solvent for this compound, its final concentration, the incubation time, and the health of the cells prior to treatment can all influence the observed cytotoxicity.

  • Cell type specificity: Different primary cell types have varying levels of dependence on aldose reductase for detoxification and may exhibit different sensitivities to this compound.[9]

Q2: How can we reduce this compound-induced cytotoxicity while still achieving effective aldose reductase inhibition?

A2: Mitigating cytotoxicity requires careful optimization of your experimental protocol:

  • Dose-response and time-course studies: Conduct a thorough dose-response study to identify the minimum effective concentration of this compound that inhibits aldose reductase without causing significant cell death. Similarly, a time-course experiment can determine the optimal treatment duration.

  • Co-treatment with antioxidants: Since inhibition of aldose reductase can lead to an accumulation of cytotoxic aldehydes, especially under conditions of oxidative stress, co-treatment with antioxidants (e.g., N-acetylcysteine, Vitamin E) may help mitigate these effects.

  • Culture medium optimization: Ensure your culture medium contains all necessary nutrients and supplements to maintain robust cell health. For some sensitive primary cells, specialized media formulations may be required.[7]

  • Gentle cell handling: Primary cells are more fragile than cell lines.[5][6] Use gentle pipetting techniques, avoid over-trypsinization, and ensure optimal seeding densities.[7][8]

Q3: What are the appropriate controls to include in our experiments to assess this compound's cytotoxicity?

A3: To accurately assess cytotoxicity, you should include the following controls:

  • Vehicle control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any solvent-induced toxicity.

  • Untreated control: This group of cells receives no treatment and serves as a baseline for normal cell viability and growth.

  • Positive control: Include a compound known to induce cytotoxicity in your specific primary cell type to ensure your assay is working correctly.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
High variability in cytotoxicity results between replicate wells. - Uneven cell seeding. - Bubbles in the wells.[10] - Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding. - Be careful not to introduce bubbles during pipetting. - Avoid using the outer wells of the plate if edge effects are suspected.
Massive cell detachment after this compound treatment. - High concentration of this compound. - Prolonged incubation time. - Sub-optimal culture conditions (e.g., pH shift, contamination).[8] - Over-trypsinization during passaging.[8]- Perform a dose-response experiment to find a less toxic concentration. - Reduce the treatment duration. - Regularly check the culture for signs of contamination and ensure the medium's pH is stable. - Use a lower concentration of trypsin/EDTA for a shorter duration.[7]
No significant cytotoxicity observed even at high concentrations of this compound. - The specific primary cell type may be resistant to this compound's cytotoxic effects. - The cytotoxicity assay used may not be sensitive enough. - The incubation time may be too short to induce a cytotoxic response.- Consider using a different primary cell type if appropriate for your research question. - Try a more sensitive cytotoxicity assay (e.g., a real-time cytotoxicity assay).[11] - Extend the incubation period and perform a time-course experiment.
High background signal in the cytotoxicity assay. - The assay reagent itself is toxic to the cells.[11] - High concentration of certain substances in the cell culture medium.[10] - Mycoplasma contamination.[8]- Test the assay reagent on untreated cells to check for toxicity. - Analyze the components of your culture medium and consider alternatives if necessary. - Regularly test your cell cultures for mycoplasma contamination.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed primary cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound (and appropriate controls).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Neutral Red Uptake Assay for Cytotoxicity

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[12]

Materials:

  • Primary cells in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • Neutral Red (NR) solution (e.g., 0.003% in complete medium)[12]

  • PBS

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

Procedure:

  • Follow steps 1-4 from the MTT assay protocol.

  • After the treatment period, remove the medium and add 100 µL of the NR solution to each well.

  • Incubate for 2-3 hours to allow for dye uptake by viable cells.

  • Remove the NR solution and wash the cells twice with PBS.

  • Add 150 µL of the destain solution to each well to extract the dye from the cells.

  • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Propidium Iodide Staining for Cell Death (Flow Cytometry)

Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, making it useful for identifying dead cells in a population.

Materials:

  • Primary cells cultured in multi-well plates

  • This compound stock solution

  • Complete cell culture medium

  • PBS

  • Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described in the previous protocols.

  • After incubation, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase.

  • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspend the cells in 100-200 µL of cold PBS.

  • Add PI staining solution and incubate for 5-15 minutes in the dark on ice.

  • Analyze the cells by flow cytometry, detecting the PI fluorescence in the appropriate channel (e.g., PE-Texas Red).

  • The percentage of PI-positive cells represents the percentage of dead cells in the population.

Quantitative Data Presentation

Table 1: Example of a Dose-Response Analysis of this compound-Induced Cytotoxicity.

This compound Concentration (µM)Cell Viability (% of Control) ± SD (MTT Assay)
0 (Vehicle)100 ± 4.5
198 ± 5.1
1085 ± 6.2
2562 ± 7.8
5041 ± 5.9
10023 ± 4.3

Table 2: Example Data for a Mitigation Strategy using an Antioxidant.

TreatmentCell Viability (% of Control) ± SD
Vehicle Control100 ± 5.2
This compound (50 µM)45 ± 6.1
Antioxidant X (100 µM)97 ± 4.8
This compound (50 µM) + Antioxidant X (100 µM)78 ± 5.5

Visual Guides

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Cytotoxicity Assessment A Primary Cell Culture C Seed Cells in Multi-well Plate A->C B Prepare this compound Stock & Dilutions D Treat Cells with this compound & Controls B->D C->D E Incubate for Defined Period D->E F Perform Cytotoxicity Assay (e.g., MTT, Neutral Red, PI Staining) E->F G Data Acquisition (Plate Reader / Flow Cytometer) F->G H Data Analysis & Visualization G->H

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

G This compound This compound AR Aldose Reductase (AR) This compound->AR Inhibits Aldehydes Toxic Aldehydes Detox Detoxification AR->Detox Aldehydes->Detox Metabolized by AR Stress Increased Oxidative Stress Aldehydes->Stress Accumulation leads to Apoptosis Apoptosis / Cell Death Mito Mitochondrial Dysfunction Stress->Mito Induces Caspases Caspase Activation Mito->Caspases Triggers Caspases->Apoptosis Executes

Caption: Hypothesized pathway of this compound-induced cytotoxicity via AR inhibition.

References

Technical Support Center: Strategies to Minimize Variability in Risarestat Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving Risarestat, an aldose reductase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an aldose reductase inhibitor.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal blood glucose conditions, this pathway is minor. However, in hyperglycemic states like diabetes, the activity of aldose reductase increases, leading to the conversion of excess glucose into sorbitol. This accumulation of sorbitol, along with a subsequent increase in fructose, can cause osmotic stress and other cellular damage in tissues that do not depend on insulin for glucose uptake, such as nerves, the retina, and kidneys. This compound works by blocking the action of aldose reductase, thereby preventing the accumulation of sorbitol and mitigating diabetes-related complications.

Q2: What are the major sources of variability in animal studies with this compound?

A2: Variability in animal studies can arise from several factors, broadly categorized as biological, environmental, and procedural.

  • Biological Factors: These include the species, strain, age, sex, and health status of the animals. Genetic differences between strains can lead to variations in drug metabolism and disease susceptibility.

  • Environmental Factors: Housing conditions such as cage density, lighting, temperature, humidity, and noise can all impact animal physiology and behavior. The gut microbiome also plays a significant role in drug absorption and metabolism, and its composition can be influenced by diet and environment.[2][3][4][5]

  • Procedural Factors: Inconsistencies in experimental procedures are a major source of variability. This includes differences in drug formulation and administration, the method of inducing diabetes (e.g., streptozotocin dosage and administration), animal handling techniques, and the timing and methods of endpoint measurements.[6] Experimenter bias, even if unintentional, can also influence results.[7][8][9][10][11]

Q3: How can I minimize variability in my this compound animal studies?

A3: Minimizing variability requires a multi-faceted approach focusing on standardization and control.

  • Standardize Experimental Conditions: Use animals of the same species, strain, sex, and age from a reputable supplier. Acclimatize animals to their housing and experimental conditions before starting the study. Maintain consistent environmental conditions (temperature, humidity, light-dark cycle).

  • Standardize Procedures: Develop and strictly follow detailed standard operating procedures (SOPs) for all experimental manipulations, including drug preparation and administration, diabetes induction, and data collection.

  • Randomization and Blinding: Randomly assign animals to treatment groups to avoid selection bias. Whenever possible, blind the investigators who are administering treatments, caring for the animals, and assessing outcomes to prevent experimenter bias.[7]

  • Power Analysis: Conduct a power analysis before the study to determine the appropriate sample size needed to detect a statistically significant effect, which helps to avoid underpowered studies where true effects might be missed due to high variability.[12][13][14][15][16]

  • Report Thoroughly: Follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparent and comprehensive reporting of your study, which aids in reproducibility.

Troubleshooting Guides

Issue 1: High Variability in Blood Glucose Levels in Streptozotocin (STZ)-Induced Diabetic Animals

Q: We are observing significant fluctuations in blood glucose levels among our STZ-induced diabetic rats, making it difficult to assess the efficacy of this compound. What could be the cause and how can we troubleshoot this?

A: High variability in blood glucose levels in STZ models is a common challenge. Here are potential causes and solutions:

  • Cause: Inconsistent STZ administration or preparation.

    • Solution: STZ is unstable in solution. Prepare it fresh immediately before each injection in a cold citrate buffer (pH 4.5). Ensure accurate dosing based on the animal's body weight. Intravenous injection of STZ is reported to produce more stable hyperglycemia compared to intraperitoneal injection.[17]

  • Cause: Animal-to-animal differences in STZ sensitivity.

    • Solution: Use animals of a consistent age and weight, as younger animals can be more sensitive to STZ.[18] Male rats are generally more susceptible to STZ than females.[17] Consider using a well-characterized inbred strain to reduce genetic variability.

  • Cause: Hypoglycemia-related mortality or stress.

    • Solution: Provide a 10% sucrose solution in the drinking water for the first 24-48 hours after STZ injection to prevent severe hypoglycemia.[17] Ensure animals have free access to food after the injection.

  • Cause: Inconsistent feeding and fasting schedules.

    • Solution: Standardize the fasting period before blood glucose measurements. Ensure all animals have ad libitum access to the same diet and water.

Issue 2: Inconsistent Oral Bioavailability of this compound

Q: We are seeing variable plasma concentrations of this compound after oral administration. What could be causing this and how can we improve consistency?

A: Variability in oral bioavailability is often related to drug formulation and gastrointestinal physiology.

  • Cause: Poor drug solubility or unstable formulation.

    • Solution: this compound is a hydrophobic compound. Ensure a consistent and appropriate vehicle is used for oral administration. Consider using a formulation that enhances solubility, such as a solution or a well-dispersed suspension. Prepare the formulation fresh daily if stability is a concern.

  • Cause: Influence of the gut microbiome.

    • Solution: The gut microbiota can significantly impact the absorption and metabolism of orally administered drugs.[2][3][4][5] While difficult to control completely, be aware of this as a potential source of variability. Standardizing the diet and housing conditions can help maintain a more consistent gut microbiome within an experimental cohort.

  • Cause: Variability in gavage technique.

    • Solution: Ensure all personnel performing oral gavage are properly trained and use a consistent technique to minimize stress and ensure accurate delivery to the stomach.[19]

Issue 3: High Variability in Nerve Conduction Velocity (NCV) Measurements

Q: Our nerve conduction velocity (NCV) data shows a lot of scatter, even within the same treatment group. How can we reduce this variability?

A: NCV is a critical endpoint in diabetic neuropathy studies and is sensitive to several factors.

  • Cause: Fluctuations in limb temperature.

    • Solution: Nerve conduction is highly dependent on temperature. Maintain the animal's body and limb temperature at a constant 37°C throughout the measurement period using a warming pad and lamp.[20]

  • Cause: Inconsistent electrode placement.

    • Solution: Use a standardized protocol for placing the stimulating and recording electrodes for the sciatic and sural nerves. Mark the locations on the skin to ensure consistency between animals and over time.[20]

  • Cause: Anesthesia depth.

    • Solution: Use a consistent anesthetic regimen and monitor the depth of anesthesia throughout the procedure. Changes in anesthesia depth can affect nerve excitability.

  • Cause: Inaccurate distance measurement.

    • Solution: Precisely measure the distance between the stimulating and recording electrodes using calipers. Inconsistent measurements will directly impact the calculated velocity.[21]

Data Presentation

Table 1: Example of Reporting Baseline Characteristics of Study Animals

ParameterControl Group (n=15)Diabetic Group (n=15)This compound-Treated Group (n=15)p-value
Body Weight (g) 350 ± 15280 ± 20285 ± 18<0.001
Blood Glucose (mg/dL) 95 ± 8450 ± 50445 ± 55<0.001
Nerve Conduction Velocity (m/s) 55 ± 340 ± 441 ± 5<0.001

Data are presented as mean ± standard deviation. Statistical analysis performed using one-way ANOVA.

Table 2: Example of Reporting Efficacy of this compound on Diabetic Neuropathy Endpoints

ParameterControl Group (n=15)Diabetic Group (n=15)This compound-Treated Group (10 mg/kg/day) (n=15)p-value (Diabetic vs. This compound)
Change in Body Weight (g) +50 ± 10-30 ± 12-10 ± 15<0.05
Final Blood Glucose (mg/dL) 100 ± 10480 ± 60470 ± 65>0.05
Final Sciatic NCV (m/s) 56 ± 235 ± 545 ± 4<0.01
Sural Nerve Sorbitol (nmol/g) 2.5 ± 0.515.2 ± 3.15.1 ± 1.2<0.001

Data are presented as mean ± standard deviation. Statistical analysis performed using one-way ANOVA followed by Tukey's post-hoc test.

Experimental Protocols

Protocol 1: Induction of Diabetic Neuropathy in Rats using Streptozotocin (STZ)

Objective: To induce a stable hyperglycemic state in rats to model diabetic neuropathy.

Materials:

  • Streptozotocin (STZ)

  • 0.1 M Citrate buffer (pH 4.5), ice-cold

  • Male Sprague-Dawley rats (8-10 weeks old, 200-250g)

  • 10% sucrose solution

  • Glucometer and test strips

Procedure:

  • Fast rats for 4-6 hours before STZ injection.

  • Weigh each rat accurately.

  • Prepare a fresh solution of STZ in ice-cold citrate buffer immediately before use. A common dose for inducing type 1 diabetes is a single intraperitoneal (IP) injection of 50-65 mg/kg.[22]

  • Inject the calculated volume of STZ solution IP.

  • Immediately after injection, return the animals to their cages and provide free access to food and a 10% sucrose solution in their drinking water for the next 24-48 hours to prevent hypoglycemia.[17]

  • Monitor blood glucose levels from tail vein blood 48-72 hours after STZ injection. Animals with blood glucose levels >250 mg/dL are considered diabetic.[23]

  • Continue to monitor blood glucose and body weight weekly.

Protocol 2: Measurement of Sciatic Nerve Conduction Velocity (NCV)

Objective: To assess the functional integrity of the sciatic nerve.

Materials:

  • Electrophysiology recording system (e.g., PowerLab)

  • Bipolar stimulating and recording needle electrodes

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Warming pad and lamp

  • Calipers

Procedure:

  • Anesthetize the rat and place it on a warming pad to maintain a body temperature of 37°C.

  • Place the stimulating electrodes percutaneously near the sciatic notch.

  • Place the recording electrodes in the interosseous muscles of the hind paw.

  • Deliver a supramaximal square-wave stimulus (e.g., 0.1 ms duration) to elicit a compound muscle action potential (CMAP).

  • Record the latency of the CMAP onset.

  • Move the stimulating electrodes to the ankle (distal stimulation) and record the latency of the CMAP from this position.

  • Measure the distance between the sciatic notch and the ankle stimulation points with calipers.

  • Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

Visualizations

Polyol_Pathway cluster_hyperglycemia Hyperglycemic State cluster_polyol Polyol Pathway cluster_complications Diabetic Complications Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Oxidative_Stress Oxidative Stress Fructose->Oxidative_Stress Nerve_Damage Nerve Damage Osmotic_Stress->Nerve_Damage Oxidative_Stress->Nerve_Damage This compound This compound This compound->Glucose Inhibits

Caption: The Polyol Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_induction Diabetes Induction cluster_treatment Treatment Period cluster_endpoints Endpoint Analysis Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Measurements Baseline Measurements (Body Weight, Blood Glucose, NCV) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Groups Baseline_Measurements->Randomization STZ_Injection STZ Injection (Day 0) Randomization->STZ_Injection Hyperglycemia_Confirmation Hyperglycemia Confirmation (Day 3) STZ_Injection->Hyperglycemia_Confirmation Risarestat_Treatment Daily this compound/Vehicle Administration (Weeks 1-8) Hyperglycemia_Confirmation->Risarestat_Treatment Monitoring Weekly Monitoring (Body Weight, Blood Glucose) Risarestat_Treatment->Monitoring Final_NCV Final NCV Measurement (Week 8) Risarestat_Treatment->Final_NCV Tissue_Collection Tissue Collection (Nerve, etc.) Final_NCV->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Sorbitol, etc.) Tissue_Collection->Biochemical_Analysis

Caption: Experimental Workflow for a this compound Animal Study.

References

Technical Support Center: Analysis of Risarestat and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Risarestat and its metabolites. Due to the limited availability of public data specific to this compound, some information provided, particularly regarding metabolic pathways and quantitative validation parameters, is based on established principles for other aldose reductase inhibitors with similar chemical structures. This information serves as a strong starting point for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: As an aldose reductase inhibitor, this compound is expected to undergo both Phase I and Phase II metabolism. Primary Phase I pathways likely include oxidation and hydroxylation of the aromatic rings and alkyl chains. Phase II metabolism would then involve conjugation reactions, such as glucuronidation or sulfation, to increase the polarity of the metabolites for excretion.[1]

Q2: Which analytical techniques are most suitable for quantifying this compound and its metabolites in biological matrices?

A2: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound and its metabolites in complex biological matrices like plasma, serum, and urine.[2] This technique offers high sensitivity, selectivity, and the ability to differentiate between the parent drug and its various metabolites.[2]

Q3: What are the critical first steps in developing a robust analytical method for this compound metabolites?

A3: The initial and most critical steps involve thorough sample preparation to remove interferences from the biological matrix.[3][4] This is followed by the optimization of chromatographic conditions to achieve good separation of the parent drug from its metabolites and endogenous matrix components. Finally, mass spectrometry parameters must be fine-tuned for each analyte to ensure optimal sensitivity and specificity.

Q4: How can I handle the instability of certain metabolites during sample collection and storage?

A4: Some metabolites, particularly lactone or glucuronide conjugates, can be unstable and may hydrolyze back to the parent drug under certain pH and temperature conditions.[5] To mitigate this, it is recommended to acidify samples immediately after collection (e.g., with glacial acetic acid) and store them at -80°C until analysis.[5] Performing stability tests under various conditions (freeze-thaw, bench-top) is crucial during method validation.[5]

Experimental Workflow & Metabolic Pathway

The following diagrams illustrate a typical experimental workflow for this compound metabolite analysis and a plausible metabolic pathway.

experimental_workflow Experimental Workflow for this compound Metabolite Analysis sample_collection Sample Collection (Plasma, Urine) sample_prep Sample Preparation (e.g., Protein Precipitation, SPE, or LLE) sample_collection->sample_prep lc_separation LC Separation (Reversed-Phase HPLC/UHPLC) sample_prep->lc_separation ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing (Integration & Quantification) data_acquisition->data_processing report Reporting data_processing->report metabolic_pathway Plausible Metabolic Pathway for this compound This compound This compound PhaseI Phase I Metabolites This compound->PhaseI CYP450 Enzymes Hydroxylation Hydroxylation PhaseI->Hydroxylation Oxidation Oxidation PhaseI->Oxidation PhaseII Phase II Metabolites PhaseI->PhaseII UGTs, SULTs Glucuronidation Glucuronidation PhaseII->Glucuronidation Sulfation Sulfation PhaseII->Sulfation Excretion Excretion PhaseII->Excretion retention_time_troubleshooting Troubleshooting Retention Time Instability start Unstable Retention Times check_pump Check Pump Pressure Fluctuations? start->check_pump leaks_bubbles Check for Leaks or Air Bubbles in Pump/Lines check_pump->leaks_bubbles Yes check_mobile_phase Is Mobile Phase Composition Consistent? check_pump->check_mobile_phase No degas Degas Mobile Phase & Purge Pump leaks_bubbles->degas prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh No check_column_temp Is Column Temperature Stable? check_mobile_phase->check_column_temp Yes use_oven Use a Column Oven check_column_temp->use_oven No check_equilibration Is Column Adequately Equilibrated? check_column_temp->check_equilibration Yes increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration No

References

Validation & Comparative

A Comparative Guide to Aldose Reductase Inhibitors in Diabetic Neuropathy: An In-depth Look at Epalrestat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aldose reductase inhibitors (ARIs) for the treatment of diabetic neuropathy, with a primary focus on Epalrestat due to the availability of comprehensive clinical data. The development of another ARI, Risarestat, has been discontinued, and as such, there is a lack of sufficient public data for a direct comparison.

This guide will delve into the mechanism of action of ARIs, present quantitative data from clinical trials of Epalrestat, and provide an overview of a typical experimental protocol. To offer a broader perspective on this class of drugs, a comparative summary with Ranirestat, another ARI that has undergone extensive clinical investigation, is included.

The Polyol Pathway and the Role of Aldose Reductase Inhibitors

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage resulting from prolonged exposure to high blood sugar. One of the key mechanisms implicated in its pathogenesis is the polyol pathway.

Under normoglycemic conditions, most glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted to the polyol pathway. The first and rate-limiting enzyme in this pathway, aldose reductase, converts glucose to sorbitol. Sorbitol is then slowly converted to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol within nerve cells leads to several detrimental effects:

  • Osmotic Stress: Sorbitol is a polyol and does not readily cross cell membranes, leading to its intracellular accumulation and subsequent osmotic stress, causing cell swelling and damage.

  • Redox Imbalance: The conversion of glucose to sorbitol consumes the cofactor NADPH. The depletion of NADPH impairs the regeneration of the antioxidant glutathione (GSH), rendering the cells more susceptible to oxidative stress.

  • Formation of Advanced Glycation End-products (AGEs): Increased fructose levels, a downstream product of the polyol pathway, can contribute to the formation of AGEs, which are known to be cytotoxic and contribute to diabetic complications.

Aldose reductase inhibitors, such as Epalrestat and this compound, work by blocking the action of aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathophysiological Effects cluster_3 Therapeutic Intervention Glucose Excess Glucose AR Aldose Reductase Glucose->AR Shunted Pathway Sorbitol Sorbitol Accumulation AR->Sorbitol OxidativeStress Oxidative Stress AR->OxidativeStress NADPH Depletion SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose AGEs AGE Formation Fructose->AGEs NerveDamage Nerve Damage & Neuropathy OsmoticStress->NerveDamage OxidativeStress->NerveDamage AGEs->NerveDamage ARI Aldose Reductase Inhibitors (Epalrestat, this compound) ARI->AR Inhibits

Figure 1: Mechanism of action of Aldose Reductase Inhibitors in the Polyol Pathway.

Epalrestat: A Review of Clinical Efficacy

Epalrestat is a non-competitive, reversible inhibitor of aldose reductase and is approved for the treatment of diabetic neuropathy in several countries. Numerous clinical studies have evaluated its efficacy and safety.

Quantitative Data from Clinical Trials
ParameterStudy PopulationTreatment Group (Epalrestat)Control Group (Placebo or Other)OutcomeReference
Motor Nerve Conduction Velocity (MNCV) Patients with diabetic neuropathy150 mg/day for 12 weeksPlaceboImproved MNCV compared to baseline and placebo.[1]
Patients with mild diabetic neuropathy150 mg/day for 3 yearsControl groupPrevented deterioration of median MNCV (between-group difference of 1.6 m/s).[2][3]
Sensory Nerve Conduction Velocity (SNCV) Patients with diabetic neuropathy150 mg/day for 12 weeksPlaceboImproved SNCV compared to baseline and placebo.[1]
Subjective Symptoms (Pain, Numbness, etc.) Patients with diabetic neuropathy150 mg/day for 12 weeksPlaceboSignificant improvement in pain, numbness, hyperaesthesia, and coldness in extremities.[1]
Patients with diabetic neuropathy150 mg/day for 3 yearsControl groupSignificant improvement in numbness of limbs, sensory abnormality, and cramping.[2]
Vibration Perception Threshold (VPT) Patients with diabetic neuropathy150 mg/day for 12 weeksPlaceboImproved vibration threshold compared to baseline and placebo.[1]
Patients with mild diabetic neuropathy150 mg/day for 3 yearsControl groupPrevented the deterioration of VPT seen in the control group.[3]

Experimental Protocol: A Typical Phase III Clinical Trial for Epalrestat

cluster_0 Patient Recruitment & Screening cluster_1 Randomization & Treatment cluster_2 Assessments & Follow-up cluster_3 Data Analysis Screening Inclusion/Exclusion Criteria: - Diagnosis of Type 1 or 2 Diabetes - Confirmed Diabetic Neuropathy - Age 18-70 years - Stable Glycemic Control (e.g., HbA1c < 9.0%) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization (Double-blind) InformedConsent->Randomization GroupA Group A: Epalrestat (e.g., 50 mg t.i.d.) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12, and monthly thereafter) GroupA->FollowUp GroupB->FollowUp Baseline Baseline Assessment: - Nerve Conduction Studies (MNCV, SNCV) - Vibration Perception Threshold (VPT) - Subjective Symptom Scores (e.g., TSS) - Safety Labs Endpoint Primary & Secondary Endpoints: - Change in MNCV/SNCV from baseline - Change in VPT - Improvement in subjective symptoms - Adverse event monitoring FollowUp->Endpoint Analysis Statistical Analysis: - Comparison of changes between groups - Safety and tolerability assessment Endpoint->Analysis cluster_0 Premise cluster_1 Evidence cluster_2 Conclusion & Future Outlook Hyperglycemia Hyperglycemia activates the Polyol Pathway ARI_MOA ARIs inhibit Aldose Reductase Epalrestat_Data Epalrestat Clinical Trials: - Improved NCV - Reduced Subjective Symptoms ARI_MOA->Epalrestat_Data Ranirestat_Data Ranirestat Clinical Trials: - Inconsistent NCV improvement - No significant symptom improvement ARI_MOA->Ranirestat_Data Risarestat_Status This compound: Development Discontinued ARI_MOA->Risarestat_Status Epalrestat_Efficacy Epalrestat is a viable therapeutic option Epalrestat_Data->Epalrestat_Efficacy Challenges Challenges in ARI Development: - Translating NCV changes to  symptomatic relief - Patient selection Ranirestat_Data->Challenges Risarestat_Status->Challenges Future_Research Future Research Directions: - Combination therapies - Novel drug targets in diabetic neuropathy Epalrestat_Efficacy->Future_Research Challenges->Future_Research

References

A Head-to-Head Preclinical Showdown: Risarestat vs. Ranirestat in the Battle Against Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective aldose reductase inhibitors (ARIs) to combat the debilitating complications of diabetes is a long and arduous one. Among the many candidates, Risarestat and Ranirestat have emerged as compounds of significant interest. This guide provides a comprehensive head-to-head comparison of their preclinical performance, drawing upon available experimental data to offer an objective analysis of their efficacy, selectivity, and pharmacokinetic profiles.

At the heart of diabetic complications lies the polyol pathway, a metabolic route that becomes overactive in hyperglycemic conditions. Aldose reductase, the rate-limiting enzyme of this pathway, converts excess glucose into sorbitol. This accumulation of sorbitol, along with the subsequent depletion of cellular reducing equivalents, is a key driver of cellular stress and damage in tissues susceptible to diabetic complications, such as nerves, the retina, and kidneys. Both this compound and Ranirestat are designed to inhibit aldose reductase, thereby mitigating the downstream pathological effects.

In Vitro Potency: A Look at Aldose Reductase Inhibition

The fundamental measure of an ARI's potential is its ability to inhibit aldose reductase at the molecular level. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

While direct comparative studies are limited, available data indicates that Ranirestat is a highly potent inhibitor of aldose reductase, with a reported IC50 value of 15 nM .[1] Information on the specific IC50 of this compound from comparable preclinical studies is not as readily available in the public domain, though it is consistently described as a potent aldose reductase inhibitor.

Preclinical Efficacy in Animal Models

The true test of an ARI's therapeutic potential lies in its performance in preclinical models that mimic human diabetic complications. The streptozotocin (STZ)-induced diabetic rat is a widely used and accepted model for these investigations.

Ranirestat has demonstrated significant efficacy in STZ-diabetic rats. Repeated oral administration of Ranirestat has been shown to effectively reduce the accumulation of sorbitol in the sciatic nerves and lenses of these animals.[2] This biochemical effect translated into a functional improvement, with studies reporting a dose-dependent amelioration of the STZ-induced decrease in motor nerve conduction velocity (MNCV).[2] In a model of diabetic retinopathy, Ranirestat treatment reduced retinal thickness and the area of stained glial fibrillary acidic protein (GFAP), a marker of retinal stress.

Data Summary: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and Ranirestat from preclinical studies. Note: Data for this compound is limited in the public domain, and direct comparative values are not always available.

Parameter This compound Ranirestat Source
Target Aldose ReductaseAldose ReductaseGeneral Knowledge
IC50 (Aldose Reductase) Data not available15 nM[1]
Preclinical Model Endpoint This compound Effect Ranirestat Effect Source
STZ-Diabetic Rat (Neuropathy)Sciatic Nerve SorbitolData not availableSignificant reduction[2]
Motor Nerve Conduction Velocity (MNCV)Data not availableDose-dependent improvement[2]
STZ-Diabetic Rat (Retinopathy)Retinal ThicknessData not availableReduction[3]
Retinal GFAP StainingData not availableReduction[3]
Galactose-Fed Rat (Cataract)Cataract FormationPreventionData not available
Lens Epithelial Cell ProliferationInhibitionData not available

Experimental Protocols: A Glimpse into the Methodologies

Understanding the experimental design is crucial for interpreting the preclinical data. Below are detailed methodologies for key experiments cited in the evaluation of these aldose reductase inhibitors.

In Vivo Diabetic Neuropathy Model (Streptozotocin-Induced Diabetic Rats)

This model is a cornerstone for evaluating potential treatments for diabetic neuropathy.[2][4][5][6][7]

Workflow:

A Animal Acclimatization (e.g., Male Wistar Rats) B Induction of Diabetes (Single intraperitoneal injection of Streptozotocin) A->B C Confirmation of Diabetes (Blood glucose monitoring) B->C D Grouping of Animals (e.g., Control, Diabetic Control, Drug-Treated) C->D E Drug Administration (e.g., Daily oral gavage for a specified duration) D->E F Endpoint Measurement (e.g., Motor Nerve Conduction Velocity, Sciatic Nerve Sorbitol Levels) E->F G Data Analysis F->G

Figure 1. Experimental workflow for the STZ-induced diabetic neuropathy model.

Detailed Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), dissolved in a suitable buffer (e.g., citrate buffer), is administered to induce diabetes.

  • Confirmation of Diabetes: Blood glucose levels are monitored, and animals with sustained hyperglycemia (e.g., >250 mg/dL) are selected for the study.

  • Treatment Groups: Animals are divided into multiple groups: a non-diabetic control group, a diabetic control group (receiving vehicle), and one or more diabetic groups receiving different doses of the test compound (e.g., Ranirestat).

  • Drug Administration: The test compounds are typically administered orally via gavage, once daily, for a predetermined period (e.g., 21 or 42 days).[2]

  • Endpoint Evaluation:

    • Motor Nerve Conduction Velocity (MNCV): MNCV is measured in the sciatic nerve using stimulating and recording electrodes.

    • Sorbitol Accumulation: At the end of the treatment period, animals are euthanized, and sciatic nerves are collected to measure sorbitol levels using techniques like gas chromatography-mass spectrometry (GC-MS).

Signaling Pathway: The Polyol Pathway and Aldose Reductase Inhibition

Both this compound and Ranirestat exert their therapeutic effect by inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway.

cluster_polyol Polyol Pathway Glucose Glucose AR Aldose Reductase Glucose->AR + NADPH Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH + NAD+ Fructose Fructose AR->Sorbitol + NADP+ SDH->Fructose + NADH NADPH NADPH NADP NADP+ NAD NAD+ NADH NADH Inhibitor This compound / Ranirestat Inhibitor->AR

Figure 2. The polyol pathway and the mechanism of action of aldose reductase inhibitors.

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a process that generates NADH. The accumulation of sorbitol leads to osmotic stress, while the altered NAD(P)H/NAD(P)+ ratio contributes to oxidative stress, both of which are implicated in the pathogenesis of diabetic complications. Aldose reductase inhibitors like this compound and Ranirestat block the first step of this pathway, thereby preventing sorbitol accumulation and the associated cellular damage.

Conclusion

Based on the available preclinical data, both this compound and Ranirestat show promise as aldose reductase inhibitors for the management of diabetic complications. Ranirestat has demonstrated potent in vitro inhibition of aldose reductase and significant in vivo efficacy in preclinical models of diabetic neuropathy and retinopathy. While preclinical data for this compound also indicates efficacy, particularly in models of sugar cataracts, a direct quantitative comparison with Ranirestat is challenging due to the limited availability of head-to-head studies and specific IC50 and pharmacokinetic data in the public domain.

For drug development professionals, the stronger quantitative preclinical data available for Ranirestat may currently position it as a more thoroughly characterized candidate. However, further research, including direct comparative preclinical studies under identical experimental conditions, is necessary to definitively establish the relative therapeutic potential of these two aldose reductase inhibitors. Such studies would provide invaluable data for guiding the selection and advancement of the most promising candidate into further clinical development.

References

Validating Risarestat's Target Engagement in Peripheral Nerves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methods to validate the target engagement of Risarestat, an aldose reductase inhibitor, in peripheral nerves. It includes a summary of its performance alongside other aldose reductase inhibitors (ARIs) and detailed experimental protocols to support further research and development in the field of diabetic neuropathy.

Introduction to this compound and Target Engagement

This compound is a potent inhibitor of the enzyme aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux through the polyol pathway leads to the accumulation of sorbitol in tissues like peripheral nerves. This accumulation is implicated in the pathogenesis of diabetic peripheral neuropathy, a common and debilitating complication of diabetes.

Validating that a drug like this compound effectively engages its target, aldose reductase, within the intended tissue—in this case, peripheral nerves—is a critical step in drug development. Target engagement studies provide evidence that the drug is binding to its intended molecular target in the complex biological environment of the nerve tissue and eliciting the desired downstream pharmacological effect, which for ARIs is the reduction of sorbitol levels. This guide explores various experimental approaches to demonstrate and quantify the target engagement of this compound in peripheral nerves and compares its efficacy with other ARIs.

Comparative Efficacy of Aldose Reductase Inhibitors

The primary measure of an ARI's efficacy in the context of peripheral nerves is its ability to inhibit aldose reductase and consequently reduce the accumulation of sorbitol. The following tables summarize the available preclinical data comparing this compound and other notable ARIs.

Compound IC50 (nM) vs. Rat Lens Aldose Reductase Reference
This compound2.7[2]
Fidarestat20[3]
Ranirestat1.8[4]
Epalrestat100[5]
Zenarestat3.2[6]
Ponalrestat33[7]
Tolrestat35[7]
Compound Animal Model Dose Effect on Sciatic Nerve Sorbitol Levels Reference
This compound Streptozotocin-induced diabetic rats1 mg/kg/daySignificantly suppressed sorbitol accumulation[6]
Fidarestat Streptozotocin-induced diabetic rats1 mg/kg/daySignificantly suppressed sorbitol accumulation[8]
Ranirestat Spontaneously diabetic Torii rats1, 10 mg/kg/dayDose-dependent and significant suppression of sorbitol levels[5]
Epalrestat Spontaneously diabetic Torii rats100 mg/kg/dayDid not significantly suppress sorbitol levels[5]
Zenarestat Streptozotocin-induced diabetic rats20 mg/kg/dayInhibitory effect declined in a time-dependent manner[6]
Ponalrestat Streptozotocin-induced diabetic rats25 mg/kg/dayPrevented sorbitol accumulation[7]
Tolrestat Streptozotocin-induced diabetic rats25 mg/kg/dayPrevented sorbitol accumulation[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Aldose Reductase Activity Assay in Sciatic Nerve

This assay directly measures the enzymatic activity of aldose reductase in nerve tissue homogenates and the inhibitory potency of compounds like this compound.

Protocol:

  • Preparation of Sciatic Nerve Homogenate:

    • Euthanize the animal model (e.g., streptozotocin-induced diabetic rat) and dissect the sciatic nerves.

    • Immediately freeze the nerves in liquid nitrogen and store them at -80°C until use.

    • On the day of the assay, weigh the frozen nerve tissue and homogenize it in a cold lysis buffer (e.g., 20 mM HEPES/KOH pH 6.8, 25 mM KCl, 0.5 mM DTT, and protease inhibitors).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove large debris.

    • Collect the supernatant for the enzyme activity assay. Determine the protein concentration of the supernatant using a standard method like the Bradford or BCA assay.

  • Enzyme Activity Measurement:

    • The assay is based on monitoring the NADPH-dependent reduction of a substrate by aldose reductase. The decrease in absorbance at 340 nm due to NADPH oxidation is measured spectrophotometrically.

    • Prepare a reaction mixture containing phosphate buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the sciatic nerve homogenate.

    • To determine the inhibitory activity of this compound or other ARIs, pre-incubate the nerve homogenate with various concentrations of the inhibitor for a specified time before adding the substrate.

    • Initiate the reaction by adding the substrate and immediately start recording the absorbance at 340 nm at regular intervals.

    • Calculate the enzyme activity from the rate of NADPH oxidation.

    • Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Sorbitol in Sciatic Nerve

This method quantifies the downstream product of aldose reductase activity, providing a direct measure of the enzyme's in vivo activity and the efficacy of its inhibitors.

Protocol using High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation:

    • Dissect and freeze sciatic nerves as described above.

    • Homogenize the nerve tissue in a suitable solvent (e.g., ethanol/water mixture).

    • Centrifuge the homogenate to pellet the protein and other insoluble materials.

    • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

  • Derivatization (Optional but often required for detection):

    • The dried extract can be derivatized to enhance detection. A common method is to react the polyols with phenylisocyanate to form UV-absorbing derivatives.[8][9]

  • HPLC Analysis:

    • Reconstitute the dried (and derivatized, if applicable) sample in the mobile phase.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., an anion-exchange column for underivatized sorbitol or a C18 column for derivatized sorbitol).

    • For underivatized sorbitol, use a pulsed amperometric detector (PAD). For derivatized sorbitol, use a UV detector at an appropriate wavelength (e.g., 240 nm for phenylisocyanate derivatives).[9][10]

    • The mobile phase will depend on the column and detection method used (e.g., 100mM NaOH for anion-exchange chromatography).[10]

    • Quantify the sorbitol concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of sorbitol.

Protocol using Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation and Derivatization:

    • Prepare nerve tissue extracts as described for HPLC.

    • To make the polyols volatile for GC analysis, they need to be derivatized. A common method is silylation to form trimethylsilyl (TMS) derivatives.[11]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • The GC separates the different components of the sample based on their boiling points and interactions with the column.

    • The MS detector identifies and quantifies the components based on their mass-to-charge ratio.

    • Quantify sorbitol by comparing the peak area to that of an internal standard and a calibration curve.[11]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular or tissue environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol for Peripheral Nerve Tissue:

  • Tissue Preparation and Treatment:

    • Dissect fresh sciatic nerves and keep them in a suitable buffer.

    • Incubate nerve segments with different concentrations of this compound or a vehicle control for a defined period to allow drug penetration and binding.

  • Thermal Challenge:

    • Aliquot the treated nerve segments into PCR tubes.

    • Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermocycler. One set of samples should be kept at a non-denaturing temperature (e.g., 37°C) as a control.

  • Lysis and Protein Extraction:

    • After the heat challenge, lyse the nerve tissue using a suitable lysis buffer containing protease inhibitors. This can be done by mechanical disruption (e.g., bead beating or sonication) followed by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Detection of Soluble Aldose Reductase:

    • Carefully collect the supernatant containing the soluble proteins.

    • The amount of soluble aldose reductase at each temperature is then quantified using a protein detection method such as:

      • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against aldose reductase.

      • Enzyme-Linked Immunosorbent Assay (ELISA): Use a specific antibody pair to capture and detect aldose reductase.

  • Data Analysis:

    • Plot the amount of soluble aldose reductase against the temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental procedures involved in validating this compound's target engagement.

Polyol_Pathway cluster_0 Hyperglycemic Condition cluster_1 Polyol Pathway cluster_2 Pathophysiology Glucose High Intracellular Glucose AR Aldose Reductase (Target of this compound) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol Oxidative_Stress Oxidative Stress (NADPH depletion) AR->Oxidative_Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose Neuropathy Diabetic Neuropathy Osmotic_Stress->Neuropathy Oxidative_Stress->Neuropathy This compound This compound This compound->AR Inhibition

Figure 1: The Polyol Pathway and the Mechanism of Action of this compound.

Target_Validation_Workflow cluster_0 In Vitro / Ex Vivo Validation cluster_1 In Vivo Validation in Animal Models cluster_2 Data Analysis and Comparison Enzyme_Assay Aldose Reductase Activity Assay (IC50 Determination) Comparison Compare Efficacy of This compound vs. Alternatives Enzyme_Assay->Comparison CETSA Cellular Thermal Shift Assay (CETSA) (Direct Binding) CETSA->Comparison Animal_Model Diabetic Animal Model (e.g., STZ-induced diabetic rat) Drug_Admin Administer this compound and Comparators Animal_Model->Drug_Admin Nerve_Harvest Harvest Sciatic Nerves Drug_Admin->Nerve_Harvest Sorbitol_Measure Measure Nerve Sorbitol Levels (HPLC or GC-MS) Nerve_Harvest->Sorbitol_Measure Nerve_Function Assess Nerve Function (Nerve Conduction Velocity) Nerve_Harvest->Nerve_Function Sorbitol_Measure->Comparison Nerve_Function->Comparison

Figure 2: Experimental Workflow for Validating this compound's Target Engagement.

Conclusion

Validating the target engagement of this compound in peripheral nerves is a multifaceted process that requires a combination of in vitro, ex vivo, and in vivo experimental approaches. Direct measurement of aldose reductase inhibition in nerve tissue homogenates provides crucial information on the compound's potency. Quantification of downstream biomarkers, such as sciatic nerve sorbitol levels, offers in vivo confirmation of the drug's pharmacological effect. Furthermore, advanced techniques like the Cellular Thermal Shift Assay can provide direct evidence of target binding within the complex cellular environment of the nerve.

References

A Comparative Analysis of Aldose Reductase Inhibitors in Clinical Development for Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-study comparison of the clinical trial outcomes for Risarestat, a discontinued aldose reductase inhibitor, is not feasible due to the absence of publicly available efficacy and safety data. Despite indications that this compound reached Phase 3 clinical trials for diabetic complications, detailed results from these studies are not accessible in the public domain.[1] This guide therefore provides a comparative analysis of two other notable aldose reductase inhibitors, Ranirestat and Zenarestat, for which clinical trial data in diabetic neuropathy are available.

This guide is intended for researchers, scientists, and drug development professionals interested in the landscape of aldose reductase inhibitors. The following sections detail the mechanism of action, clinical trial protocols, and comparative efficacy and safety outcomes for Ranirestat and Zenarestat.

The Polyol Pathway and the Mechanism of Aldose Reductase Inhibitors

Aldose reductase is the rate-limiting enzyme in the polyol (or sorbitol) pathway. Under normoglycemic conditions, the majority of glucose is phosphorylated by hexokinase. However, in hyperglycemic states, as seen in diabetes mellitus, the increased intracellular glucose concentration leads to a flux of glucose through the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose. In tissues where glucose uptake is insulin-independent, such as nerves, the retina, and kidneys, the accumulation of sorbitol can lead to osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications like neuropathy and retinopathy.[1][2] Aldose reductase inhibitors (ARIs) competitively inhibit this enzyme, thereby preventing the accumulation of sorbitol and the subsequent pathological changes.

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathophysiology cluster_3 Therapeutic Intervention High Intracellular\nGlucose High Intracellular Glucose Glucose Glucose High Intracellular\nGlucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Sorbitol\nAccumulation Sorbitol Accumulation Sorbitol->Sorbitol\nAccumulation Osmotic\nStress Osmotic Stress Sorbitol\nAccumulation->Osmotic\nStress Cellular\nDamage Cellular Damage Osmotic\nStress->Cellular\nDamage Diabetic\nNeuropathy Diabetic Neuropathy Cellular\nDamage->Diabetic\nNeuropathy Aldose Reductase\nInhibitors\n(e.g., this compound, Ranirestat, Zenarestat) Aldose Reductase Inhibitors (e.g., this compound, Ranirestat, Zenarestat) Aldose Reductase\nInhibitors\n(e.g., this compound, Ranirestat, Zenarestat)->Glucose Inhibition Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm (ARI) Treatment Arm (ARI) Randomization->Treatment Arm (ARI) Placebo Arm Placebo Arm Randomization->Placebo Arm Baseline Assessments Baseline Assessments Treatment Arm (ARI)->Baseline Assessments Placebo Arm->Baseline Assessments Follow-up Assessments Follow-up Assessments Baseline Assessments->Follow-up Assessments Primary Endpoint Analysis Primary Endpoint Analysis Follow-up Assessments->Primary Endpoint Analysis Safety Analysis Safety Analysis Follow-up Assessments->Safety Analysis Results Interpretation Results Interpretation Primary Endpoint Analysis->Results Interpretation Safety Analysis->Results Interpretation

References

Risarestat's Potency in the Landscape of Next-Generation Aldose Reductase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Risarestat, an aldose reductase inhibitor, against a selection of next-generation inhibitors. The information presented is curated from publicly available experimental data to assist researchers in understanding the comparative efficacy of these compounds in the context of diabetic complications.

Introduction to Aldose Reductase and Its Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Aldose reductase inhibitors (ARIs) are a class of drugs that aim to mitigate these complications by blocking this enzymatic activity. While first-generation ARIs showed promise, their development was often hampered by issues of potency, specificity, and adverse effects. Next-generation ARIs have been developed with the goal of overcoming these limitations.

Comparative Potency of Aldose Reductase Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and several next-generation aldose reductase inhibitors. It is crucial to note that these values are compiled from various studies and may have been determined using different experimental conditions, such as the source of the aldose reductase enzyme (e.g., human recombinant, rat lens) and the substrate used in the assay. These differences can significantly influence the apparent potency of the inhibitors.

Aldose Reductase InhibitorIC50 (nM)Enzyme SourceSubstrate
This compound 20Rat LensDL-Glyceraldehyde
Epalrestat 100Rat LensDL-Glyceraldehyde
Fidarestat 9Rat LensDL-Glyceraldehyde
Ranirestat 5.8Human RecombinantDL-Glyceraldehyde
AT-001 (Caficrestat) 0.03 (30 pM)Not SpecifiedNot Specified

Experimental Protocols

The determination of IC50 values for aldose reductase inhibitors is critical for assessing their potency. Below is a detailed methodology for a common in vitro aldose reductase inhibition assay.

Human Recombinant Aldose Reductase Inhibition Assay

This protocol outlines the steps to measure the inhibitory activity of a compound against human recombinant aldose reductase.

Materials:

  • Human recombinant aldose reductase

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 6.2)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human recombinant aldose reductase in potassium phosphate buffer.

    • Prepare a stock solution of NADPH in potassium phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde in potassium phosphate buffer.

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well microplate, add the following in order:

      • Potassium phosphate buffer (to make up the final volume)

      • NADPH solution

      • Test compound solution (or vehicle control)

      • Human recombinant aldose reductase solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short pre-incubation period (e.g., 5-10 minutes).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH by aldose reductase.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Aldose Reductase Signaling Pathway

The following diagram illustrates the central role of aldose reductase in the polyol pathway and its downstream consequences that contribute to diabetic complications.

AldoseReductasePathway cluster_hyperglycemia Hyperglycemia cluster_polyol_pathway Polyol Pathway cluster_cofactors Cofactor Depletion cluster_downstream_effects Downstream Pathogenesis cluster_complications Diabetic Complications Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol AR->Sorbitol NADPH -> NADP+ OxidativeStress Oxidative Stress AR->OxidativeStress NADPH Depletion SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NAD+ -> NADH AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs PKC PKC Activation Fructose->PKC NADPH NADPH NADP NADP+ NAD NAD+ NADH NADH Neuropathy Neuropathy OsmoticStress->Neuropathy Retinopathy Retinopathy OxidativeStress->Retinopathy Nephropathy Nephropathy AGEs->Nephropathy PKC->Retinopathy This compound This compound & Next-Gen ARIs This compound->AR Inhibits

Caption: Aldose Reductase Pathway and Inhibition.

Assessing Risarestat's Specificity for Aldose Reductase Over Aldehyde Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Risarestat's inhibitory activity on aldose reductase (AR, or AKR1B1) versus the closely related aldehyde reductase (ALR, or AKR1A1). Understanding this specificity is critical, as the therapeutic efficacy of aldose reductase inhibitors (ARIs) in mitigating diabetic complications is tightly linked to their ability to selectively target AR without significantly inhibiting ALR, thereby avoiding potential toxic side effects.[1][2] This document summarizes key quantitative data, outlines standard experimental protocols for assessing inhibitor activity, and visualizes the relevant biological pathway.

Comparative Inhibitory Activity

InhibitorAldose Reductase (AR) IC50Aldehyde Reductase (ALR) IC50Selectivity Ratio (ALR/AR)
This compound Data Not FoundData Not FoundData Not Found
Zopolrestat 20 nM20,000 nM1000
Tolrestat 30 nM30,000 nM1000
Sorbinil 1.1 µM>100 µM>90
Epalrestat 110 nM10,000 nM91

Note: IC50 values can vary based on experimental conditions, such as the source of the enzyme and the substrate used.

The Polyol Pathway and the Role of Aldose Reductase

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][3] Under normal glycemic conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[3][4] this compound, as an aldose reductase inhibitor, aims to block this pathway and prevent the downstream pathological effects.

Polyol_Pathway cluster_Cell Cellular Environment (Hyperglycemia) cluster_Inhibitor Therapeutic Intervention Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (Rate-Limiting Step) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (e.g., Neuropathy, Retinopathy) Sorbitol->Complications Osmotic Stress Oxidative Stress This compound This compound This compound->Glucose Inhibits

Caption: The Polyol Pathway under hyperglycemic conditions and the inhibitory action of this compound.

Experimental Protocols

The assessment of an inhibitor's specificity for aldose reductase over aldehyde reductase is typically conducted using in vitro enzyme inhibition assays. The following is a generalized protocol for such an experiment.

Objective:

To determine the 50% inhibitory concentration (IC50) of this compound for aldose reductase and aldehyde reductase.

Materials:
  • Purified recombinant human aldose reductase (AKR1B1) and aldehyde reductase (AKR1A1)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-glyceraldehyde (substrate for both enzymes)

  • Potassium phosphate buffer (pH 6.2 for AR, pH 7.0 for ALR)

  • This compound and other reference inhibitors

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Workflow for Enzyme Inhibition Assay:

Assay_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of this compound start->prepare_inhibitor prepare_reaction Prepare reaction mixture: Buffer, NADPH, Enzyme (AR or ALR) start->prepare_reaction add_inhibitor Add this compound dilutions to respective wells prepare_inhibitor->add_inhibitor prepare_reaction->add_inhibitor pre_incubate Pre-incubate mixture add_inhibitor->pre_incubate initiate_reaction Initiate reaction by adding substrate (DL-glyceraldehyde) pre_incubate->initiate_reaction measure_absorbance Measure decrease in absorbance at 340 nm (kinetic mode) initiate_reaction->measure_absorbance calculate_ic50 Calculate % inhibition and determine IC50 values measure_absorbance->calculate_ic50 compare_selectivity Compare IC50 for AR and ALR to determine selectivity calculate_ic50->compare_selectivity

Caption: A generalized workflow for determining the IC50 of an inhibitor for aldose and aldehyde reductase.

Methodology:
  • Preparation of Reagents: All reagents are prepared in the appropriate buffers. This compound and other inhibitors are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of concentrations.

  • Enzyme Assay:

    • In a 96-well plate, the reaction mixture containing buffer, NADPH, and either aldose reductase or aldehyde reductase is added to each well.

    • The various dilutions of this compound or a reference inhibitor are then added to the wells. Control wells containing no inhibitor are also prepared.

    • The plate is pre-incubated at a controlled temperature (e.g., 25°C or 37°C).

    • The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

  • Data Acquisition:

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • The initial velocity of the reaction is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Selectivity Assessment:

    • The selectivity of this compound is determined by calculating the ratio of the IC50 value for aldehyde reductase to the IC50 value for aldose reductase (IC50 ALR / IC50 AR). A higher ratio indicates greater selectivity for aldose reductase.

Conclusion

The therapeutic potential of this compound as an aldose reductase inhibitor is fundamentally linked to its high specificity for aldose reductase over aldehyde reductase. While direct comparative quantitative data for this compound remains elusive in the readily available literature, the established methodologies provide a clear framework for such an assessment. For drug development professionals, confirming high selectivity through rigorous in vitro enzyme inhibition assays is a critical step in validating the safety and efficacy profile of aldose reductase inhibitors like this compound. The lack of significant inhibition of aldehyde reductase is paramount to minimizing off-target effects and ensuring a favorable therapeutic window.

References

Validating the Therapeutic Window of Risarestat: A Comparative Analysis in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Risarestat, an aldose reductase inhibitor (ARI), focusing on the validation of its therapeutic window in long-term animal studies. By examining available preclinical data, this document aims to offer an objective comparison with other ARIs, supported by experimental evidence.

Introduction to Aldose Reductase Inhibitors and the Polyol Pathway

Diabetic complications, such as neuropathy, retinopathy, and nephropathy, are major challenges in managing diabetes mellitus. The polyol pathway, a metabolic route that converts glucose to sorbitol and then to fructose, is implicated in the pathogenesis of these complications. Under hyperglycemic conditions, the enzyme aldose reductase (AR) becomes hyperactive, leading to the accumulation of sorbitol. This accumulation is believed to cause osmotic stress and other cellular imbalances, contributing to tissue damage.

Aldose reductase inhibitors (ARIs) are a class of drugs that aim to mitigate these effects by blocking the action of AR. By inhibiting this enzyme, ARIs are designed to prevent the excessive accumulation of sorbitol, thereby protecting against the long-term complications of diabetes. This compound is one such ARI that has been investigated for its potential therapeutic benefits.

dot

Diabetes_Induction_Workflow Start Acclimatize Rats Fasting Overnight Fasting Start->Fasting STZ_Injection Single Intraperitoneal Injection of STZ (e.g., 50-65 mg/kg) Fasting->STZ_Injection Glucose_Monitoring Monitor Blood Glucose (e.g., after 48-72 hours) STZ_Injection->Glucose_Monitoring Confirmation Confirm Hyperglycemia (e.g., >250 mg/dL) Glucose_Monitoring->Confirmation Grouping Group Animals for Study Confirmation->Grouping

Meta-analysis of Aldose Reductase Inhibitors for Diabetic Complications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of clinical studies on Risarestat (and its closely related analogue Ranirestat) and other aldose reductase inhibitors for the treatment of diabetic complications. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, safety, and mechanisms of action of these compounds.

The Role of Aldose Reductase in Diabetic Complications

Diabetic complications, such as neuropathy, retinopathy, and nephropathy, are linked to the polyol pathway. In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. This accumulation of sorbitol, along with the subsequent depletion of NADPH and increase in oxidative stress, is a key driver of cellular damage in diabetes.[1][2][3] Aldose reductase inhibitors (ARIs) aim to block this pathway, thereby mitigating the downstream pathological effects.

Comparative Efficacy of Aldose Reductase Inhibitors

Clinical trials have evaluated several ARIs for their efficacy in treating diabetic complications, primarily focusing on diabetic peripheral neuropathy (DPN). This section summarizes the key findings from a meta-analysis of Ranirestat and data from clinical trials of Epalrestat and Fidarestat.

Ranirestat: A Meta-Analysis of Clinical Trials

A meta-analysis of five randomized controlled trials involving 1,461 patients with DPN showed that Ranirestat (20-40 mg/day) significantly improved several electrophysiological parameters compared to placebo over a median follow-up of 52 weeks.[4][5][6] However, it did not show a significant improvement in clinical symptoms as measured by the modified Toronto Clinical Neuropathy Score (mTCNS).[4][5][6]

Table 1: Pooled Efficacy Data of Ranirestat in Diabetic Polyneuropathy (Meta-Analysis) [4][5][6]

Outcome MeasureMean Difference (MD) vs. Placebo (95% CI)p-value
Proximal Median Sensory NCV (m/s)0.77 (0.50 - 1.05)< 0.01
Distal Median Sensory NCV (m/s)0.91 (0.87 - 0.95)< 0.01
Median Motor NCV (m/s)0.63 (0.60 - 0.66)< 0.01
Tibial Motor NCV (m/s)0.46 (0.43 - 0.49)< 0.01
Peroneal Motor NCV (m/s)0.80 (0.66 - 0.93)< 0.01

NCV: Nerve Conduction Velocity

Epalrestat: Clinical Trial Data

Epalrestat is an established ARI used in several countries. A large-scale study in Japan involving over 5,000 patients with diabetic neuropathy reported a 75% improvement rate in subjective symptoms (spontaneous pain, numbness, etc.) and a 36% improvement in nerve function tests after 3-12 months of treatment.[7] Another placebo-controlled, double-blind study showed that Epalrestat (150 mg/day) for 12 weeks significantly increased peroneal motor nerve conduction velocity (a change of 1.6 ± 0.6 m/sec).[8]

Fidarestat: Clinical Trial Data

A 52-week, multicenter, placebo-controlled, double-blind study evaluated the efficacy of Fidarestat (1 mg/day) in 279 patients with diabetic neuropathy.[9][10][11][12] The study found significant improvements in two electrophysiological measures (median nerve F-wave conduction velocity and minimal latency) compared to the placebo group.[9][10][11][12] Notably, in the placebo group, the median nerve F-wave conduction velocity significantly deteriorated.[9][10][11][12]

Experimental Protocols

Ranirestat Meta-Analysis Methodology

The meta-analysis included randomized controlled trials (RCTs) of Ranirestat in patients with DPN published up to December 2021. The primary outcome was the change in nerve conduction velocities (NCVs). The analysis pooled data from five studies with a total of 1,461 patients, comparing Ranirestat (20-40 mg/day) to placebo over a median follow-up of 52 weeks.[4][5][6]

Epalrestat Clinical Trial Protocol

In a key double-blind, placebo-controlled study, 196 patients with diabetic neuropathy were randomized to receive either Epalrestat (150 mg/day, administered as 50 mg three times a day) or a placebo for 12 weeks. Efficacy was evaluated based on changes in subjective symptoms and nerve function tests, including motor nerve conduction velocity of the peroneal and median nerves, and vibratory sensation thresholds.[8]

Fidarestat Clinical Trial Protocol

This 52-week, multicenter, placebo-controlled, double-blind, parallel-group study enrolled 279 patients with diabetic neuropathy.[9][10][11][12] Participants were treated with either a placebo or Fidarestat at a daily dose of 1 mg.[9][10][11][12] The primary efficacy endpoints were changes in electrophysiological measurements, including median and tibial motor nerve conduction velocity, F-wave minimum latency, F-wave conduction velocity, and median sensory nerve conduction velocity.[9][10][11][12]

Safety and Tolerability

The meta-analysis of Ranirestat found no significant difference in treatment-emergent adverse events or severe adverse events between the Ranirestat and placebo groups.[4][5] Similarly, clinical trials of Epalrestat and Fidarestat have generally reported these drugs to be well-tolerated with adverse event profiles comparable to placebo.[7][9][10][11][12]

Signaling Pathway and Experimental Workflow

Polyol Pathway in Diabetic Complications

The diagram below illustrates the polyol pathway and the mechanism of action of aldose reductase inhibitors.

Polyol_Pathway cluster_cofactors Cofactor Conversion Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Accumulation leads to AldoseReductase Aldose Reductase NADP NADP+ AldoseReductase->NADP releases SorbitolDehydrogenase Sorbitol Dehydrogenase NADH NADH SorbitolDehydrogenase->NADH releases NADPH NADPH NADPH->AldoseReductase donates H+ NADPH->NADP NAD NAD+ NAD->SorbitolDehydrogenase accepts H+ NAD->NADH ARI Aldose Reductase Inhibitors (e.g., Ranirestat) ARI->AldoseReductase Inhibits

Caption: The Polyol Pathway and the inhibitory action of Aldose Reductase Inhibitors.

General Experimental Workflow for ARI Clinical Trials

The following diagram outlines a typical workflow for a clinical trial evaluating an aldose reductase inhibitor for diabetic neuropathy.

ARI_Clinical_Trial_Workflow PatientScreening Patient Screening (Type 1/2 Diabetes, DPN diagnosis) Baseline Baseline Assessment (NCV, mTCNS, Symptoms) PatientScreening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Group (ARI) Randomization->Treatment Placebo Placebo Group Randomization->Placebo FollowUp Follow-up Assessments (e.g., 12, 24, 52 weeks) Treatment->FollowUp Placebo->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint Safety Safety Monitoring (Adverse Events) FollowUp->Safety

Caption: A generalized workflow for a clinical trial of an Aldose Reductase Inhibitor.

Conclusion

The meta-analysis and clinical trial data presented in this guide indicate that aldose reductase inhibitors, including Ranirestat, Epalrestat, and Fidarestat, demonstrate a statistically significant, albeit modest, improvement in electrophysiological measures of diabetic peripheral neuropathy. While the improvement in clinical symptoms is less consistent across studies, the favorable safety profile of these agents supports their potential role in the management of diabetic complications. Further research is warranted to elucidate the long-term clinical benefits and to identify patient populations most likely to respond to ARI therapy.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Risarestat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Risarestat. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Activity Required PPE Additional Recommendations
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat- N95 respirator- Conduct in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation - Nitrile gloves- Chemical splash goggles- Laboratory coat- Use a chemical fume hood.
In Vitro / In Vivo Administration - Nitrile gloves- Safety glasses- Laboratory coat- Handle with care to avoid splashes and aerosol generation.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and ensures the integrity of the research.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (laboratory coat and nitrile gloves) when handling the package.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperatures are -20°C for one month or -80°C for six months.[1]

Weighing and Solution Preparation
  • Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Adhere to the PPE guidelines outlined in the table above.

  • Procedure:

    • Designate a specific area within the fume hood for handling this compound.

    • Use dedicated spatulas and weighing paper.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing. A protocol for a 5.25 mg/mL solution involves dissolving this compound in 10% DMSO and 90% corn oil.[1]

    • Clearly label all containers with the compound name, concentration, date, and responsible individual.

Experimental Use
  • Standard Laboratory Practices: Adhere to good laboratory practices, including no eating, drinking, or smoking in the laboratory.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an absorbent material, and decontaminate the area according to your institution's hazardous material spill response protocol.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.

  • Contaminated PPE:

    • Dispose of all used PPE, including gloves, lab coats (if disposable), and respirators, as hazardous waste.

Quantitative Data Summary

Property Value Source
CAS Number 79714-31-1MedchemExpress[1]
Purity 98.03%MedchemExpress[1]
Storage (Stock Solution) -20°C (1 month), -80°C (6 months)MedchemExpress[1]
Solubility ≥ 5.25 mg/mL in 10% DMSO / 90% Corn OilMedchemExpress[1]

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound task_type Identify Task Type start->task_type weighing Weighing Solid task_type->weighing Solid Form solution_prep Preparing Solution task_type->solution_prep Liquid Form admin In Vitro / In Vivo Use task_type->admin Application fume_hood Work in Fume Hood or Ventilated Enclosure weighing->fume_hood solution_prep->fume_hood ppe_admin PPE: - Nitrile Gloves - Safety Glasses - Lab Coat admin->ppe_admin ppe_weighing PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat - N95 Respirator end End: Procedure Complete ppe_weighing->end ppe_solution PPE: - Nitrile Gloves - Chemical Goggles - Lab Coat ppe_solution->end ppe_admin->end fume_hood->ppe_weighing fume_hood->ppe_solution

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.